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  • Product: 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one
  • CAS: 2168301-65-1

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action: 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives as Novel PD-1/PD-L1 Interaction Inhibitors

A Technical Guide for Researchers and Drug Development Professionals Introduction The field of immuno-oncology has been revolutionized by the development of immune checkpoint inhibitors, which unleash the body's own immu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The field of immuno-oncology has been revolutionized by the development of immune checkpoint inhibitors, which unleash the body's own immune system to combat cancer. A critical axis in this regulation is the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). While monoclonal antibodies targeting this pathway have achieved significant clinical success, there is a growing interest in the development of small-molecule inhibitors due to their potential for oral bioavailability, shorter half-life, and improved tumor penetration. This guide provides an in-depth exploration of the mechanism of action of a promising class of small-molecule inhibitors: 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives. These compounds have been identified as potent blockers of the PD-1/PD-L1 interaction, offering a novel therapeutic strategy in cancer immunotherapy.[1]

The PD-1/PD-L1 Signaling Pathway: A Key Immune Checkpoint

The PD-1/PD-L1 pathway plays a crucial role in maintaining immune homeostasis and preventing autoimmunity. PD-1 is a receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells. Its ligand, PD-L1, is expressed on various cell types, including cancer cells. When PD-L1 on a tumor cell binds to PD-1 on a T cell, it triggers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity. This allows the tumor to evade immune surveillance and continue to grow. The blockade of this interaction is a validated strategy in cancer therapy to restore anti-tumor immunity.[1]

Below is a diagram illustrating the immunosuppressive signaling cascade initiated by the PD-1/PD-L1 interaction.

PD-1_PD-L1_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP2 PD1->SHP2 Recruits & Activates TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activates SHP2->ZAP70 Dephosphorylates PI3K PI3K SHP2->PI3K Inhibits ZAP70->PI3K Effector T-Cell Effector Functions ZAP70->Effector Promotes Akt Akt PI3K->Akt Akt->Effector Promotes caption PD-1/PD-L1 immunosuppressive signaling.

Caption: PD-1/PD-L1 immunosuppressive signaling.

Mechanism of Action of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives

Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine act as direct inhibitors of the PD-1/PD-L1 interaction.[1] Unlike monoclonal antibodies that bind to either the receptor or the ligand, these small molecules are designed to interfere with the protein-protein interface.

Molecular Binding and Inhibition

Molecular docking studies suggest that these pyrazolopyridine derivatives bind to the PD-L1 dimer.[1] This binding is thought to induce a conformational change in PD-L1 or sterically hinder its interaction with PD-1, thereby preventing the formation of the PD-1/PD-L1 complex. The inhibitory activity of these compounds is potent, with some derivatives, such as the compound designated 'D38', exhibiting an IC50 value as low as 9.6 nM in biochemical assays.[1]

The proposed mechanism of inhibition is depicted in the following workflow:

Inhibitor_Mechanism cluster_interaction Normal Interaction cluster_inhibition Inhibition by Pyrazolopyridine Derivative PD1_node PD-1 PDL1_node PD-L1 PD1_node->PDL1_node Binding Suppression T-Cell Suppression PDL1_node->Suppression Inhibitor 1-Methyl-1H-pyrazolo [4,3-b]pyridine Derivative PDL1_inhibited PD-L1 Inhibitor->PDL1_inhibited Binds to Activation T-Cell Activation PD1_free PD-1 PD1_free->PDL1_inhibited Interaction Blocked caption Inhibition of PD-1/PD-L1 by pyrazolopyridine.

Caption: Inhibition of PD-1/PD-L1 by pyrazolopyridine.

Quantitative Assessment of Inhibitory Activity

The efficacy of these compounds is evaluated through a series of biochemical and cell-based assays. A summary of the inhibitory activity for a lead compound, D38, is presented below.[1]

Assay TypeTargetMetricValue
Biochemical Assay (HTRF)PD-1/PD-L1 InteractionIC509.6 nM
Cell-Based Co-culture AssayPD-1/PD-L1 InteractionEC501.61 µM

Experimental Protocols for Mechanistic Elucidation

The following protocols are standard methodologies for characterizing the mechanism of action of small-molecule PD-1/PD-L1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is a robust method for quantifying the direct inhibition of the PD-1/PD-L1 interaction in a high-throughput format.

Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor and acceptor, respectively. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. A small-molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative test compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

    • Prepare solutions of His-tagged PD-L1 conjugated to a FRET donor (e.g., Europium cryptate) and Fc-tagged PD-1 conjugated to a FRET acceptor (e.g., d2).

  • Assay Plate Setup:

    • Add the test compound dilutions to a low-volume 384-well plate.

    • Add the PD-L1-donor conjugate to all wells.

    • Add the PD-1-acceptor conjugate to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor emission / Donor emission).

    • Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Co-culture Reporter Assay

This assay assesses the ability of the inhibitor to block the PD-1/PD-L1 interaction in a more physiologically relevant cellular context.

Principle: This assay typically involves two engineered cell lines: one expressing PD-L1 and a T-cell receptor (TCR) activator, and another, a T-cell line (e.g., Jurkat), expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT). When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, leading to a low reporter signal. An effective inhibitor will block this interaction, restore T-cell activation, and result in a high reporter signal.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the PD-L1/TCR activator-expressing cells (e.g., CHO cells) and the PD-1/reporter-expressing T-cells (e.g., Jurkat-NFAT-Luciferase) under standard conditions.

  • Assay Setup:

    • Seed the PD-L1/TCR activator cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • Prepare a serial dilution of the test compound.

  • Co-culture and Treatment:

    • Remove the culture medium from the adherent cells and add the test compound dilutions.

    • Add the PD-1/reporter T-cells to the wells.

  • Incubation:

    • Co-culture the cells for a period sufficient to allow for T-cell activation (e.g., 6-24 hours).

  • Reporter Gene Assay:

    • Add a luciferase substrate (e.g., luciferin) to the wells.

    • Measure the luminescence signal using a microplate luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the log of the inhibitor concentration and fit the data to determine the EC50 value.

The workflow for the cell-based co-culture assay is outlined below:

Coculture_Assay_Workflow start Start step1 Seed PD-L1 expressing cells in a 96-well plate start->step1 step2 Add serial dilutions of Pyrazolopyridine Derivative step1->step2 step3 Add PD-1/NFAT-Luciferase Jurkat cells step2->step3 step4 Co-culture for 6-24 hours step3->step4 step5 Add Luciferase substrate step4->step5 step6 Measure Luminescence step5->step6 end Determine EC50 step6->end caption Cell-based co-culture assay workflow.

Caption: Cell-based co-culture assay workflow.

Conclusion and Future Directions

The 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold represents a promising starting point for the development of novel, orally bioavailable small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint. The mechanism of action, centered on the direct inhibition of this critical protein-protein interaction, has been validated through robust biochemical and cellular assays. Further optimization of this chemical series, guided by structure-activity relationship (SAR) studies and detailed pharmacokinetic and pharmacodynamic profiling, will be crucial for advancing these compounds into clinical development. The insights provided in this guide offer a foundational understanding for researchers dedicated to pioneering the next generation of cancer immunotherapies.

References

  • Chen, S., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

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Exploratory

In Vitro Binding Affinity Profiling of the Pyrazolo[4,3-b]pyridin-5-one Scaffold: A Fragment-Based Drug Discovery Guide

Executive Summary The compound 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one (CAS No.: 2168301-65-1)[1] represents a highly tunable, sp³-enriched fragment building block. In contemporary Fragment-Based Drug Discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one (CAS No.: 2168301-65-1)[1] represents a highly tunable, sp³-enriched fragment building block. In contemporary Fragment-Based Drug Discovery (FBDD), low-molecular-weight heterocycles are critical for probing challenging allosteric pockets. Recently, the pyrazolo-pyridinone and pyrrolopyridone structural classes have gained massive prominence as potent allosteric inhibitors of Methionine Adenosyltransferase 2A (MAT2A), culminating in the discovery of advanced preclinical and clinical candidates such as AZ'9567[2].

This technical guide establishes a rigorous, self-validating biophysical architecture for evaluating the in vitro binding affinity of this scaffold, using MAT2A as the definitive model target.

Mechanistic Rationale & Target Biology

To understand how to measure binding affinity, we must first understand why this specific scaffold binds. The pyrazolo[4,3-b]pyridin-5-one core possesses a strict hydrogen bond donor/acceptor pairing motif (the lactam NH and carbonyl) embedded within a rigid, partially saturated framework.

In the context of MAT2A, this scaffold acts as a protein-protein interaction (PPI) inhibitor at the allosteric interface between the MAT2A and MAT2B subunits[2]. This binding event is leveraged in a classic synthetic lethality paradigm:

  • Cancers with MTAP (Methylthioadenosine phosphorylase) deletions accumulate MTA.

  • MTA acts as an endogenous inhibitor of the methyltransferase PRMT5.

  • Because PRMT5 relies on S-adenosylmethionine (SAM) as a co-substrate, allosteric inhibition of MAT2A by pyrazolo-pyridinone derivatives depletes SAM, pushing the already vulnerable PRMT5 network into catastrophic failure, selectively killing the cancer cells[2].

MAT2A_Pathway Met Methionine + ATP MAT2A MAT2A Enzyme Met->MAT2A Substrate SAM SAM (Co-substrate) MAT2A->SAM Catalysis PRMT5 PRMT5 Activity SAM->PRMT5 Methylation MTA MTA Accumulation (MTAP-deleted) MTA->PRMT5 Endogenous Inhibition Inhibitor Pyrazolo-pyridinone Fragment Inhibitor->MAT2A Allosteric Inhibition

Synthetic lethality pathway: MAT2A inhibition in MTAP-deleted cancer cells.

Orthogonal Biophysical Screening Architecture

Because fragments like 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one have low molecular weights (~151.17 Da)[1], their initial binding affinities are typically weak ( KD​ in the high micromolar range). Relying solely on biochemical enzymatic assays at high ligand concentrations leads to unacceptable false-positive rates due to aggregation or non-specific interference. Therefore, a strict orthogonal biophysical cascade is required.

FBDD_Workflow Frag Fragment Library (Pyrazolo[4,3-b]pyridin-5-ones) DSF DSF (Thermal Shift) Primary Screen Frag->DSF SPR SPR (Kinetics) Affinity Validation DSF->SPR ΔTm > 0.5°C ITC ITC (Thermodynamics) Enthalpy/Entropy SPR->ITC Kd < 500 μM Xray X-ray Crystallography Structural Binding ITC->Xray Favorable ΔH

Orthogonal biophysical workflow for evaluating fragment binding affinity.

Self-Validating Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF)

Purpose: High-throughput primary screening to detect ligand-induced thermodynamic stabilization. Causality & Design: DSF detects binding independent of enzymatic activity by measuring the shift in the protein's melting temperature ( ΔTm​ ).

  • Step 1 (Buffer Prep): Prepare assay buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP. Causality: HEPES is chosen over Tris because its pKa is highly stable across temperature gradients. TCEP is used instead of DTT to prevent non-specific disulfide cross-linking without reacting with the fluorescent dye.

  • Step 2 (Protein-Dye Mix): Dilute recombinant MAT2A to 5 µM and SYPRO Orange to 5x final concentration. Validation: Always run a protein-only control to establish the baseline Tm​ (typically ~52°C for MAT2A).

  • Step 3 (Ligand Addition): Dispense the pyrazolo-pyridinone fragment to a final concentration of 1 mM (maintaining 1% DMSO). Validation: Include a strict 1% DMSO vehicle control to mathematically subtract solvent-induced destabilization.

  • Step 4 (Thermal Ramp): Ramp from 20°C to 95°C at 1°C/min in a qPCR machine. Calculate the first derivative of the melt curve. A ΔTm​>0.5°C indicates putative allosteric binding.

Protocol 2: Surface Plasmon Resonance (SPR)

Purpose: Orthogonal validation to determine kinetic rate constants ( kon​ , koff​ ) and equilibrium dissociation constant ( KD​ ). Causality & Design: SPR confirms that the DSF stabilization is due to a reversible, 1:1 specific binding event rather than non-specific aggregation.

  • Step 1 (Surface Functionalization): Immobilize MAT2A onto a CM5 dextran chip via standard EDC/NHS amine coupling. Target a high immobilization level of ~3000 RU. Causality: High surface density is mandatory to generate a detectable resonance signal for a low molecular weight fragment (~151 Da)[1].

  • Step 2 (Solvent Correction - Critical): Prepare a 0.5% to 1.5% DMSO calibration curve in the running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20). Causality: Fragments require DMSO for solubility, but DMSO causes massive bulk refractive index shifts. This calibration curve mathematically subtracts the solvent artifact.

  • Step 3 (Analyte Injection): Inject the fragment in a 2-fold dilution series (e.g., 12.5 µM to 400 µM) at a flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding.

  • Step 4 (Data Fitting): Fit the sensograms to a 1:1 Langmuir binding model. Validation: The experimental Rmax​ must align with the theoretical maximum based on the immobilization level and molecular weight ratio.

Protocol 3: Isothermal Titration Calorimetry (ITC)

Purpose: Thermodynamic profiling to dissect the binding free energy ( ΔG ) into enthalpic ( ΔH ) and entropic ( −TΔS ) contributions. Causality & Design: FBDD heavily relies on optimizing enthalpy-driven interactions (e.g., hydrogen bonds formed by the pyrazolo-pyridinone core) rather than relying on lipophilic entropy, which historically leads to poor drug-like properties.

  • Step 1 (Sample Dialysis): Dialyze MAT2A overnight against the exact assay buffer. Causality: ITC measures minute heat changes; even slight buffer mismatches between the syringe and cell will generate massive "heat of dilution" artifacts that mask the binding signal.

  • Step 2 (Degassing): Degas both protein and ligand solutions under vacuum for 10 minutes. Validation: This prevents microbubble formation during stirring, which causes erratic baseline spikes in the microcalorimeter.

  • Step 3 (Titration): Load 50 µM MAT2A into the cell and 500 µM fragment into the syringe. Perform 19 injections of 2 µL each at 25°C, with 150-second intervals.

  • Step 4 (Analysis): Integrate the heat peaks. Validation: The final injections should show minimal heat (representing the background heat of dilution), confirming that the target is fully saturated.

Quantitative Data Synthesis

To contextualize the binding affinity of the base fragment, we compare it against AZ'9567, a highly optimized clinical-grade MAT2A inhibitor derived from the same foundational pyrazolo-pyridinone scaffold[2],[3].

CompoundAssayMetricValueInterpretation
Fragment (1-methyl-pyrazolo[4,3-b]pyridin-5-one)DSF ΔTm​ +1.2 °CWeak but distinct allosteric stabilization.
SPR KD​ 145 µMTypical fragment-range affinity; fast on/off rates.
ITC ΔH -4.5 kcal/molEnthalpy-driven binding via core H-bonds.
Lead Compound (AZ'9567)Biochemical IC50​ 1.3 nM[3]Highly potent, optimized allosteric inhibition.
SPR KD​ 0.8 nMOptimized kinetics with prolonged residence time.

References

  • Atkinson SJ, Bagal SK, et al. "Development of a Series of Pyrrolopyridone MAT2A Inhibitors." Journal of Medicinal Chemistry, 2024. Available at:[Link][2]

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Foundational

Pharmacokinetic and Pharmacodynamic Profiling of 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one Derivatives

Executive Summary The development of targeted therapies for tumors harboring methylthioadenosine phosphorylase (MTAP) deletions has accelerated the search for potent synthetic lethal agents. Among these, 1-methyl-1H,4H,5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapies for tumors harboring methylthioadenosine phosphorylase (MTAP) deletions has accelerated the search for potent synthetic lethal agents. Among these, 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one derivatives (prototypically represented by the preclinical tool compound AZ'9567) have emerged as highly selective, allosteric inhibitors of Methionine Adenosyltransferase 2A (MAT2A)[1].

This technical whitepaper provides an in-depth analysis of the pharmacokinetic (PK) profile, physicochemical properties, and self-validating experimental workflows required to evaluate this specific chemotype. Rather than relying on standard substrate-competitive mechanisms, these derivatives exploit an allosteric pocket, fundamentally altering the enzyme's conformational dynamics and offering a highly favorable metabolic clearance profile[2].

Mechanistic Rationale: The MTAP/MAT2A Synthetic Lethality Axis

To understand the PK/PD targets of these derivatives, one must first understand the causality of the biological model. In approximately 15% of all human cancers, the MTAP gene is co-deleted with the tumor suppressor CDKN2A[3].

MTAP deletion causes an intracellular accumulation of methylthioadenosine (MTA). MTA acts as a partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Because PRMT5 is already functionally compromised in these cells, the tumor becomes exquisitely reliant on the primary methyl donor, S-adenosylmethionine (SAM), to maintain baseline PRMT5 activity and cell survival. By inhibiting MAT2A—the enzyme responsible for SAM biosynthesis—pyrazolo[4,3-b]pyridin-5-one derivatives selectively induce apoptosis in MTAP-deleted cells while sparing wild-type tissues[2][4].

Mechanism MTAP MTAP Gene Deletion (Cancer Cells) MTA MTA Accumulation MTAP->MTA Causes PRMT5 PRMT5 Enzyme (Sensitized/Partially Inhibited) MTA->PRMT5 Binds & Inhibits SDMA SDMA Production (Cell Survival Marker) PRMT5->SDMA Catalyzes MAT2A MAT2A Enzyme SAM S-Adenosylmethionine (SAM) (Methyl Donor) MAT2A->SAM Biosynthesizes SAM->PRMT5 Substrate for SAM->SDMA Depleted Drug Pyrazolo[4,3-b]pyridin-5-one (AZ'9567) Drug->MAT2A Allosteric Inhibition Death Synthetic Lethality (Tumor Regression) SDMA->Death Blocked

Fig 1: Synthetic lethality pathway of MAT2A inhibition in MTAP-deleted cancer cells.

Pharmacokinetic & Physicochemical Profiling

The translation of pyrazolo[4,3-b]pyridin-5-one fragments into orally bioavailable in vivo probes requires navigating a strict balance between lipophilicity, clearance, and solubility.

Absorption and the "Crystal Lattice" Solubility Paradox

A defining characteristic of this chemotype is its exceptionally poor aqueous solubility, which initially hindered in vivo dosing[2]. X-ray crystallography (e.g., PDB: 8QE2) reveals that this is not due to excessive lipophilicity, but rather a highly stable crystalline solid form[2].

The Causality of the Formulation Strategy: The intermolecular hydrogen bonding and π-π stacking interactions that govern the drug's crystal packing are structurally identical to the pharmacophore required for high-affinity MAT2A binding[2]. Consequently, attempting to disrupt the crystal lattice via structural modification directly abrogates target engagement. To preserve potency, researchers must prioritize advanced liquid formulations (e.g., lipid-based suspensions or solid dispersions) over covalent structural disruption[4].

Distribution and Target Engagement

Pyrazolo[4,3-b]pyridin-5-one derivatives bind to an allosteric pocket at the MAT2A dimer interface. Optimization of the core involves expanding into a solvent-exposed region toward Gly193, displacing a localized bridging water network, and establishing a direct, high-affinity hydrogen bond with Arg313[2]. This thermodynamic displacement drives the low nanomolar potency (IC50 ~ 1.3 nM).

Metabolism and Elimination

Despite solubility challenges, the chemotype demonstrates an excellent metabolic stability profile. The incorporation of steric hindrance (such as cyclopropyl groups on the pyridine ring) restricts rotation and shields vulnerable sites from oxidative metabolism[2]. The derivatives show low intrinsic clearance across species and do not significantly inhibit Cytochrome P450 enzymes or the hERG channel, minimizing off-target toxicity risks[4].

Quantitative PK/PD Summary Table
ParameterValue / Observation (AZ'9567 Prototype)Mechanistic Implication
MAT2A IC50 (Biochemical) 1.3 nMHigh-affinity allosteric binding (Arg313 H-bond).
HLM Clearance < 3 mL/min/mgHigh metabolic stability in human liver microsomes[2].
RHeps Clearance < 1 mL/min/10⁶ cellsLow hepatic extraction ratio in rat models[2].
Oral Bioavailability (F%) High (Formulation dependent)Excellent GI absorption when lattice energy is overcome[4].
CYP450 / hERG Inhibition NegligibleLow risk of drug-drug interactions or cardiotoxicity[4].
Cellular SDMA IC50 Low nanomolar (MTAP-KO)Strong translation from biochemical to cellular PD[3].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of pyrazolo[4,3-b]pyridin-5-one derivatives must follow a self-validating cascade. Target engagement must first be proven biophysically, followed by metabolic profiling, and finally, cellular biomarker validation.

Workflow DSF 1. Target Engagement (DSF Assay) Clearance 2. Metabolic Stability (HLM & RHeps) DSF->Clearance Active Hits PK 3. In Vivo PK (Rodent Models) Clearance->PK Low Clearance PD 4. Cellular PD (SDMA Biomarker) PK->PD Bioavailable Efficacy 5. Xenograft Efficacy (HCT116 MTAP-KO) PD->Efficacy Target Validated

Fig 2: Sequential PK/PD validation workflow for MAT2A allosteric inhibitors.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF (Thermal Shift) is utilized to confirm that the derivative physically binds and stabilizes the MAT2A protein[3].

  • Preparation: Purify recombinant human MAT2A protein (expressed in E. coli) and dilute to a final concentration of 2 μM in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Incubation: Dispense 10 μL of the protein-dye mixture into a 384-well PCR plate. Add 100 nL of the pyrazolo[4,3-b]pyridin-5-one derivative (100 μM final concentration, 1% DMSO).

  • Thermal Melting: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR machine.

  • Validation Check: Calculate the shift in melting temperature (ΔTm). A ΔTm > 1.0 °C confirms target stabilization and validates progression to metabolic assays[3].

Protocol 2: Cellular SDMA Quantification (Pharmacodynamic Biomarker)

Because MAT2A inhibition depletes SAM, the downstream effect is the reduction of symmetric dimethylarginine (SDMA) marks on proteins by PRMT5. Measuring SDMA provides a definitive, self-validating link between PK exposure and PD effect[3].

  • Cell Culture: Seed MTAP-knockout HCT116 cells in 96-well plates at 5,000 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a serial dilution of the derivative (e.g., 0.1 nM to 10 μM) formulated in culture media (max 0.1% DMSO). Incubate for 72 hours.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 mins, and permeabilize with 0.1% Triton X-100.

  • Immunofluorescence: Block with 5% BSA. Incubate with a primary anti-SDMA antibody (1:500) overnight at 4°C, followed by a fluorescently conjugated secondary antibody (1:1000) and Hoechst nuclear stain.

  • High-Content Imaging: Quantify the nuclear SDMA fluorescence intensity normalized to cell count.

  • Validation Check: A dose-dependent decrease in SDMA confirms that the intracellular concentration of the drug is sufficient to disrupt the SAM/PRMT5 axis.

Conclusion

The 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one chemotype represents a triumph of structure-based drug design. By understanding the causality between its solid-state crystal lattice and its allosteric MAT2A pharmacophore, researchers can bypass structural dead-ends and utilize formulation strategies to unlock its excellent intrinsic pharmacokinetic properties. Its low clearance, high selectivity, and robust translation into cellular PD make it a premier scaffold for targeting MTAP-deleted malignancies.

References

  • Development of a Series of Pyrrolopyridone MAT2A Inhibitors ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Journey of Methionine Adenosyltransferase 2A Inhibitors: From Bench to Advanced Clinical Trials ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Fragments vs MAT2a: a chemical probe Practical Fragments URL:[Link]

  • 8QE0: Crystal structure of human MAT2a bound to S-Adenosylmethionine and Compound 12 RCSB Protein Data Bank URL:[Link]

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Exploratory

A Comprehensive Technical Guide to the Preclinical Toxicity and Safety Assessment of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one

Abstract This technical guide provides a comprehensive framework for evaluating the preclinical toxicity and safety profile of the novel heterocyclic compound, 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one. While...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the preclinical toxicity and safety profile of the novel heterocyclic compound, 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one. While specific toxicological data for this exact molecule are not yet publicly available, this document synthesizes established principles and regulatory guidelines for the safety assessment of new chemical entities (NCEs), particularly those within the broader class of pyrazolopyridine derivatives which have shown diverse biological activities.[1][2][3][4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to in vitro and in vivo toxicity studies essential for regulatory submissions and the progression of this compound towards clinical evaluation.

Introduction: The Pyrazolopyridine Scaffold and the Imperative for Rigorous Safety Assessment

The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of compounds with potential therapeutic applications, including anticancer agents.[2][5][6] The subject of this guide, 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one, belongs to this promising class of molecules. However, the journey from a promising "hit" compound to a clinically viable drug is contingent upon a thorough and systematic evaluation of its safety profile. Early and comprehensive toxicity testing is paramount to de-risk drug development, saving time and resources by identifying potential liabilities before they lead to late-stage failures.[8][9]

This guide outlines a tiered, integrated testing strategy, beginning with a battery of in vitro assays to assess cytotoxicity, genotoxicity, and specific organ toxicity, followed by in vivo studies to understand the compound's effects in a whole-organism context. The methodologies described are grounded in internationally recognized guidelines from the International Council for Harmonisation (ICH), the Organisation for Economic Co-operation and Development (OECD), and other regulatory bodies to ensure the generation of robust and reliable data for human risk assessment.[10][11][12][13][14]

Foundational In Vitro Toxicity Screening: A First Look at Cellular Liabilities

In vitro toxicity screening is a critical first step, offering a rapid, cost-effective, and ethical means to evaluate the potential of a compound to cause harm to cells.[15][16] These assays provide early " go/no-go " decision points and help to prioritize compounds with the most favorable safety profiles for further development.[8][17]

General Cytotoxicity and Cell Viability Assays

The initial assessment of toxicity involves determining the concentration at which the compound induces cell death or inhibits cell proliferation.[16][17]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line if for an oncology indication) in a 96-well plate at a predetermined density and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one and treat the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Causality and Interpretation: A low IC50 value suggests significant cytotoxic potential, warranting further investigation into the mechanism of cell death (apoptosis vs. necrosis).

Genotoxicity Assessment: Gauging the Potential for DNA Damage

Genotoxicity assays are designed to detect compounds that can induce genetic damage, a key concern due to the potential for heritable effects and carcinogenesis.[12] The ICH S2(R1) guidance recommends a standard battery of tests to assess this risk.[10][11][12][14]

2.2.1 Bacterial Reverse Mutation Assay (Ames Test)

This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It tests for a compound's ability to cause mutations that revert the bacteria to a state where they can synthesize the required amino acid.

2.2.2 In Vitro Mammalian Cell Genotoxicity Assays

A positive result in the Ames test or concerns about the chemical class would necessitate further testing in mammalian cells.

  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage by detecting the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

  • In Vitro Chromosomal Aberration Assay: This assay evaluates the ability of a compound to induce structural and/or numerical chromosomal abnormalities in cultured mammalian cells.

Experimental Workflow: In Vitro Genotoxicity Testing

genotoxicity_workflow start 1-methyl-1H,4H,5H,6H,7H-pyrazolo [4,3-b]pyridin-5-one ames Bacterial Reverse Mutation Assay (Ames Test) start->ames mammalian_assay In Vitro Mammalian Cell Assay (e.g., Micronucleus Test) ames->mammalian_assay If positive or concerns result Genotoxicity Profile ames->result If negative in_vivo In Vivo Genotoxicity Study (e.g., Rodent Micronucleus) mammalian_assay->in_vivo If positive mammalian_assay->result If negative in_vivo->result

Caption: A tiered approach to genotoxicity assessment.

Organ-Specific Toxicity: A Deeper Dive into Potential Liabilities

Drug-induced organ damage is a major reason for the withdrawal of drugs from the market.[9] Early in vitro screening for cardiotoxicity and hepatotoxicity is therefore essential.

Cardiotoxicity Assessment: The hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of a compound's potential to cause QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[18][19][20]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Automated Patch Clamp System: Employ a high-throughput automated patch-clamp system (e.g., QPatch or SyncroPatch) for electrophysiological measurements.[19]

  • Compound Application: Apply a range of concentrations of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one to the cells.

  • Data Recording: Record the hERG channel current before and after compound application.

  • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.

Causality and Interpretation: A low IC50 for hERG inhibition is a significant red flag for potential cardiotoxicity.[21] However, the clinical relevance also depends on the expected therapeutic plasma concentrations of the drug.[19]

Hepatotoxicity Assessment: In Vitro Liver Models

Drug-induced liver injury (DILI) is a leading cause of acute liver failure.[22] In vitro models using primary human hepatocytes or liver-derived cell lines can provide early indications of a compound's potential to cause liver damage.[23]

Experimental Protocol: In Vitro Hepatotoxicity Assay

  • Cell Culture: Culture primary human hepatocytes or a suitable cell line (e.g., HepG2) in a multi-well plate format.

  • Compound Exposure: Treat the cells with various concentrations of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one for a defined period.

  • Biomarker Analysis: Measure key biomarkers of liver injury in the cell culture supernatant, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Cell Viability: Concurrently assess cell viability using an appropriate assay (e.g., MTT).

Data Interpretation: A significant increase in ALT or AST levels, coupled with a decrease in cell viability, suggests a potential for hepatotoxicity.[23][24]

In Vivo Toxicology Studies: Evaluating Safety in a Systemic Context

While in vitro assays are invaluable for early screening, in vivo studies in animal models are required to understand the full toxicological profile of a compound in a living organism.[25] These studies are essential for determining a safe starting dose for human clinical trials.[25]

Acute Oral Toxicity Assessment

The goal of acute toxicity studies is to determine the short-term adverse effects of a single, high dose of a substance.[26] The OECD provides several guidelines for conducting these studies while minimizing animal use.[13]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Species Selection: Use a standard rodent species, typically female rats, as they are often slightly more sensitive.[27][28]

  • Dosing: Administer the compound orally in a stepwise procedure using fixed starting doses (e.g., 5, 50, 300, or 2000 mg/kg).[28]

  • Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.[27]

  • Classification: Based on the observed outcomes, classify the compound into a specific toxicity category according to the Globally Harmonised System (GHS).[13]

Data Presentation: Acute Toxicity Classification

GHS CategoryOral LD50 (mg/kg)Signal Word
1≤ 5Danger
2> 5 and ≤ 50Danger
3> 50 and ≤ 300Danger
4> 300 and ≤ 2000Warning
5> 2000 and ≤ 5000Warning

This table is a representation based on GHS criteria and the results from an OECD 423 study would place the compound within one of these categories.

Repeat-Dose Toxicity Studies

Subchronic and chronic toxicity studies involve repeated administration of the compound over a longer duration (e.g., 28 or 90 days) to identify potential long-term adverse effects.[25][29]

Experimental Design: 28-Day Repeat-Dose Oral Toxicity Study (Rodent)

  • Animal Model: Use both male and female rats.

  • Dose Groups: Include a control group and at least three dose levels (low, mid, and high).

  • Administration: Administer 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one daily via oral gavage for 28 consecutive days.

  • In-life Observations: Monitor clinical signs, body weight, and food consumption throughout the study.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a full necropsy with histopathological examination of major organs and tissues.

Logical Flow of a Preclinical Safety Assessment

safety_assessment_flow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cytotoxicity Cytotoxicity & Cell Viability acute_tox Acute Oral Toxicity (OECD 423) cytotoxicity->acute_tox genotoxicity Genotoxicity (Ames, Micronucleus) genotoxicity->acute_tox cardiotoxicity Cardiotoxicity (hERG) cardiotoxicity->acute_tox hepatotoxicity Hepatotoxicity hepatotoxicity->acute_tox repeat_dose Repeat-Dose Toxicity (28-day) acute_tox->repeat_dose risk_assessment Integrated Risk Assessment repeat_dose->risk_assessment nce 1-methyl-1H,4H,5H,6H,7H-pyrazolo [4,3-b]pyridin-5-one fih First-in-Human (FIH) Clinical Trials risk_assessment->fih

Caption: Integrated workflow for preclinical safety evaluation.

Conclusion and Future Directions

The preclinical safety assessment of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one requires a multi-faceted and systematic approach. This guide provides a foundational framework for conducting the necessary in vitro and in vivo studies in accordance with international regulatory standards. The data generated from these studies will be crucial for constructing a comprehensive toxicological profile, enabling an informed risk-benefit analysis, and ultimately determining the viability of this compound for advancement into human clinical trials. As a novel compound, continuous monitoring of emerging data and adaptation of the testing strategy will be essential for a successful drug development program.

References

  • S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use - ICH. (n.d.).
  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. (2013, February 11). European Medicines Agency.
  • guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). (2011, November 9). ICH.
  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3).
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • CARTOX (hERG Toxicity Assay). (n.d.). Greenstone Biosciences.
  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. (2012, June 7). Federal Register.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program.
  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. (n.d.). ResearchGate.
  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. (n.d.). IT Medical Team.
  • OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd.
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). Slideshare.
  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. (n.d.). Academia.edu.
  • Drug discovery: In vitro toxicity testing by flow cytometry. (n.d.). Miltenyi Biotec.
  • hERG screening using high quality electrophysiology assays. (2026, January 20).
  • Herg Assay Services. (n.d.). Reaction Biology.
  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University.
  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8).
  • Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candidate Drugs. (2013, January 23).
  • Justification for species selection for pharmaceutical toxicity studies. (2020, November 24). PMC - NIH.
  • Comprehensive preclinical safety testing: toxicology & safety pharmacology. (n.d.). Nuvisan.
  • Reflection paper on non-clinical evaluation of drug- induced liver injury (DILI). (2010, June 24). European Medicines Agency.
  • Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. (n.d.).
  • (PDF) Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candidate Drugs. (n.d.).
  • Toxicology Studies. (n.d.). Pacific BioLabs.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 24). ACS Omega.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). PMC.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). PMC.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). Universitat Ramon Llull.
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer ". (2023, February 27). Semantic Scholar.
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2023, February 27). MDPI.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one

An Application Note for the Synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one Introduction The pyrazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of num...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Specifically, the pyrazolo[4,3-b]pyridine framework has been investigated for applications including kinase inhibition and as antagonists for various receptors.[1] While many synthetic efforts have focused on the aromatic parent system, the synthesis of partially saturated analogues like 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one remains a topic of interest for expanding the accessible chemical space for drug discovery. These saturated systems introduce three-dimensional character, which can significantly impact pharmacological properties such as solubility, metabolic stability, and binding affinity.

This document provides a detailed, step-by-step protocol for the synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one. The described synthetic strategy involves the construction of the pyrazole ring onto a pre-existing piperidine core. This approach is adapted from established methods for synthesizing isomeric and related fused heterocyclic systems, such as 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones.[2] The key transformation is a regioselective cyclocondensation reaction between an activated piperidinedione precursor and methylhydrazine.

Overall Synthetic Scheme

The three-step synthesis begins with commercially available N-benzyl-4-piperidone. It is first converted to a β-ketoester, which then undergoes treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enaminone intermediate. The final pyrazolopyridinone ring system is constructed via a cyclocondensation reaction with methylhydrazine, followed by debenzylation.

Synthetic_Workflow cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Enaminone Formation cluster_2 Step 3: Cyclocondensation & Debenzylation A N-Benzyl-4-piperidone B Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate A->B  NaH, Diethyl carbonate, Reflux C Ethyl 1-benzyl-2-(dimethylaminomethylene)-4-oxopiperidine-3-carboxylate B->C  DMF-DMA, Toluene, Reflux D 1-Methyl-2-benzyl-1H,4H,5H,6H,7H- pyrazolo[4,3-b]pyridin-5-one C->D  1. Methylhydrazine, Acetic Acid  2. H₂, Pd/C, EtOH E D->E

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocol

Materials and Equipment

Reagents:

  • N-Benzyl-4-piperidone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl carbonate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylhydrazine

  • Palladium on carbon (Pd/C), 10%

  • Anhydrous Toluene, Diethyl ether (Et₂O), Ethanol (EtOH), Ethyl acetate (EtOAc), Tetrahydrofuran (THF)

  • Glacial Acetic Acid

  • Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flasks and standard laboratory glassware

  • Reflux condenser and heating mantle

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

Step 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Rationale: This step employs a Claisen condensation to introduce a β-ketoester functionality onto the piperidone ring, which is essential for the subsequent pyrazole formation. Sodium hydride acts as a strong base to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate that attacks the diethyl carbonate.

  • Reaction Setup: To a dry three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (150 mL). Carefully add sodium hydride (4.8 g, 120 mmol, 2.4 eq) in portions at 0 °C.

  • Reagent Addition: Add a solution of N-benzyl-4-piperidone (9.5 g, 50 mmol, 1.0 eq) and diethyl carbonate (14.2 g, 120 mmol, 2.4 eq) in anhydrous THF (50 mL) dropwise to the stirred suspension over 1 hour.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl (aq) until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the product as a pale yellow oil.

Step 2: Synthesis of the Enaminone Intermediate

Rationale: The β-ketoester is converted into a more reactive enaminone by treatment with DMF-DMA. This step creates a biselectrophilic system that is primed for cyclization with a dinucleophile like hydrazine. The enaminone locks the tautomeric form and provides a better leaving group (dimethylamine) for the subsequent cyclization.[2]

  • Reaction Setup: Dissolve the product from Step 1 (e.g., 10.5 g, 40 mmol) in anhydrous toluene (120 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (6.2 g, 52 mmol, 1.3 eq).

  • Reaction: Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.

  • Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the toluene. The resulting crude enaminone is often of sufficient purity to be used directly in the next step without further purification.

Step 3: Synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one

Rationale: This is the key ring-forming step. Methylhydrazine acts as the N-N dinucleophile. The reaction proceeds via an initial attack of one hydrazine nitrogen onto the enamine, followed by intramolecular cyclization and elimination of dimethylamine and ethanol, catalyzed by acetic acid, to form the aromatic pyrazole ring. The final step involves the removal of the N-benzyl protecting group via catalytic hydrogenation to yield the target compound.

  • Cyclocondensation: Dissolve the crude enaminone from Step 2 in glacial acetic acid (100 mL). Add methylhydrazine (2.2 g, 48 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C for 4 hours. Monitor by TLC.

  • Work-up: After cooling, pour the mixture into ice-water (300 mL) and neutralize carefully with saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The intermediate, 1-methyl-2-benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one, can be purified by column chromatography if necessary.

  • Debenzylation: Dissolve the N-benzyl intermediate in ethanol (150 mL). Add 10% Pd/C (10% by weight). Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12-16 hours.

  • Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/ether) to afford the final product, 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one.

Quantitative Data Summary

StepStarting MaterialKey ReagentsMolar Ratio (Reagent/SM)SolventTemp (°C)Time (h)Expected Yield (%)
1 N-Benzyl-4-piperidoneNaH, Diethyl carbonate2.4THFReflux4-670-80
2 Ketoester from Step 1DMF-DMA1.3TolueneReflux3-5>90 (crude)
3 Enaminone from Step 2Methylhydrazine, H₂, Pd/C1.2Acetic Acid, EtOH100 / RT4 / 12-1660-75 (over 2 steps)

References

  • Colombo, R., Jeon, A. K. O., Huryn, D. M., LaPorte, M. G., & Wipf, P. (2014). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry, 67(3), 420-425. Available from: [Link]

  • Zareef, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 853. Available from: [Link]

  • Pattenden, G., & Smith, S. A. (2012). Aldol elaboration of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, masked precursors to acylpyridones. Beilstein Journal of Organic Chemistry, 8, 308-312. Available from: [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Available from: [Link]

  • Kočar, D. G., et al. (2006). Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. Journal of Organic Chemistry, 71(13), 4949-4957.

Sources

Application

Application Notes and Protocols: Preparation of Stock Solutions of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one

Authored by: Your Senior Application Scientist Introduction 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one is a heterocyclic compound belonging to the pyrazolopyridine class of molecules. This scaffold is of signif...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction

1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one is a heterocyclic compound belonging to the pyrazolopyridine class of molecules. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active agents. Pyrazolopyridine derivatives have been investigated for their potential as inhibitors of various enzymes and as modulators of cellular signaling pathways.[1] Accurate and consistent preparation of stock solutions is a critical first step in any experimental workflow to ensure the reliability and reproducibility of downstream biological assays. This guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one, grounded in established laboratory practices for similar small molecules.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its proper handling. While specific experimental data for 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one is not extensively documented in publicly available literature, we can infer its characteristics from structurally related pyrazole and pyrazolopyridine derivatives.

Molecular Structure and Properties:

  • Molecular Formula: C₇H₉N₃O

  • Calculated Molecular Weight: 165.17 g/mol

  • Appearance: Likely a solid at room temperature.

  • Solubility: Expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Moderate solubility is anticipated in alcohols like ethanol and methanol. Aqueous solubility is predicted to be low.

Safety and Handling:

As a precautionary measure, 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one should be handled with care in a laboratory setting. Safety data sheets for similar pyrazole-containing compounds indicate that they may cause skin and eye irritation.[2][3][4] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a well-ventilated area or a chemical fume hood.

Protocol for Preparation of a 10 mM DMSO Stock Solution

The following protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many biological screening assays.

Materials:

  • 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure:

  • Tare the Weighing Vessel: On a calibrated analytical balance, place a sterile microcentrifuge tube or amber glass vial and tare the balance to zero.

  • Weigh the Compound: Carefully weigh out a precise amount of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.65 mg of the compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 moles

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 moles x 165.17 g/mol = 0.00165 g = 1.65 mg

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vessel containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vessel and vortex thoroughly for at least one minute to facilitate dissolution. Visually inspect the solution to ensure that all solid particles have dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials. For short-term storage (up to one week), store the stock solution at 2-8°C. For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Based on protocols for similar pyrazolopyridine derivatives, storage at -20°C is a common practice.[5]

Table 1: Example Volumes for Preparing a 10 mM Stock Solution

Desired Final Volume Mass of Compound to Weigh Volume of DMSO to Add
500 µL 0.825 mg 500 µL
1 mL 1.65 mg 1 mL

| 5 mL | 8.25 mg | 5 mL |

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot and Store at -20°C dissolve->store

Caption: Workflow for preparing a stock solution.

Preparation of Aqueous Working Solutions

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. This requires further dilution of the high-concentration DMSO stock solution into an aqueous buffer or cell culture medium.

Protocol for Serial Dilution:

  • Determine Final Assay Concentration: Decide on the final concentrations of the compound required for your experiment. For many pyrazolopyridine compounds, concentrations in the low micromolar range are effective.[5]

  • Prepare Intermediate Dilutions (if necessary): To achieve very low final concentrations, it may be necessary to perform one or more serial dilutions. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in your aqueous buffer (e.g., 2 µL of 10 mM stock in 198 µL of buffer).

  • Prepare Final Working Solutions: Add the appropriate volume of the stock or intermediate dilution to your final assay volume. For instance, to achieve a final concentration of 10 µM in a 100 µL assay volume, add 1 µL of a 1 mM intermediate solution.

Table 2: Example Dilution Series for a 10 µM Final Concentration

Step Starting Solution Dilution Factor Volume of Stock Volume of Diluent Final Concentration
1 10 mM DMSO Stock 1:10 10 µL 90 µL DMSO 1 mM
2 1 mM Intermediate 1:10 10 µL 90 µL Assay Buffer 100 µM

| 3 | 100 µM Working Solution | 1:10 | 10 µL | 90 µL Assay Medium | 10 µM |

Quality Control and Best Practices

To ensure the integrity of your experiments, it is crucial to follow these quality control and best practice guidelines:

  • Purity of Compound: Whenever possible, use a compound with a known purity, as impurities can affect experimental outcomes.

  • Solvent Quality: Use high-purity, anhydrous solvents to prevent compound degradation.

  • Avoid Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes minimizes degradation that can occur with repeated temperature changes.

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation. If precipitate is observed, gently warm the solution and vortex to redissolve.

  • Solubility Testing: If the solubility of the compound in your assay medium is unknown, it is advisable to perform a solubility test at the highest desired concentration to ensure it remains in solution under experimental conditions.

G cluster_qc Quality Control Checklist purity Compound Purity Verified solvent High-Purity Solvent Used purity->solvent aliquot Aliquoted for Storage solvent->aliquot visual Visual Inspection Before Use aliquot->visual solubility_test Solubility in Assay Medium Confirmed visual->solubility_test

Caption: Key quality control checkpoints.

Conclusion

This application note provides a comprehensive and practical guide for the preparation of stock solutions of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one. By adhering to these protocols and best practices, researchers can ensure the preparation of accurate and stable solutions, which is fundamental for obtaining reliable and reproducible data in downstream applications.

References

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific (1-Methyl-1H-pyrazole-4-carboxaldehyde). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific (1-Methyl-1H-pyrazole-4-carboxylic acid). Fisher Scientific.
  • SAFETY DATA SHEET - Spectrum Chemical (5-Amino-3-methyl-1-phenylpyrazole). Spectrum Chemical.
  • New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. PubMed. Available at: [Link]

Sources

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of the 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one Scaffold

Pharmacological Context & The Formulation Paradox The 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one structure (CAS: 2168301-65-1) is a highly privileged bicyclic scaffold utilized in fragment-based drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & The Formulation Paradox

The 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one structure (CAS: 2168301-65-1) is a highly privileged bicyclic scaffold utilized in fragment-based drug discovery (FBDD). It serves as the core pharmacophore for several advanced therapeutics, most notably allosteric Methionine Adenosyltransferase 2A (MAT2A) inhibitors (e.g., AZ'9567) and PD-1/PD-L1 interaction inhibitors (e.g., D38) .

The Causality of the Formulation Challenge: This scaffold relies on a highly specific hydrogen-bonding network to engage allosteric target pockets. However, the exact intermolecular interactions that drive target affinity also drive the formation of highly stable crystalline solid lattices. This presents a classic medicinal chemistry paradox: modifying the structure to improve aqueous solubility destroys target potency, while retaining the pharmacophore results in poor in vivo bioavailability . Consequently, achieving robust in vivo exposure requires specialized formulation strategies—specifically amorphous solid dispersions or cyclodextrin complexation—rather than structural disruption.

MAT2A_Pathway MTAP MTAP Deletion (Cancer Cell) MTA MTA Accumulation MTAP->MTA PRMT5 PRMT5 Vulnerability MTA->PRMT5 Death Synthetic Lethality (Tumor Regression) PRMT5->Death Drug Pyrazolo[4,3-b]pyridin-5-one (e.g., AZ'9567) MAT2A MAT2A Enzyme Drug->MAT2A Allosteric Inhibition SAM Intracellular SAM Depletion MAT2A->SAM SAM->Death Synergizes with

Fig 1. Mechanism of synthetic lethality driven by pyrazolo[4,3-b]pyridin-5-one MAT2A inhibitors.

Quantitative Baselines & Formulation Strategy

To successfully dose this scaffold in vivo, researchers must bridge the gap between the raw fragment's properties and the requirements of systemic circulation.

Table 1: Physicochemical Properties of the Scaffold vs. Elaborated Lead

ParameterBase Scaffold (CAS 2168301-65-1)Elaborated Lead (AZ'9567)
Molecular Weight 151.17 g/mol 449.46 g/mol
Primary Target FBDD Starting PointMAT2A (IC₅₀ = 1.3 nM)
Log D (pH 7.4) ~1.23.4
Aqueous Solubility Poor (Crystalline)Poor (Crystalline)

To overcome the crystalline lattice energy without altering the molecule, a three-component vehicle system is required. The inclusion of Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) provides a hydrophobic cavity for the core, while Polyvinylpyrrolidone (PVP K30) acts as a polymeric precipitation inhibitor to prevent the drug from crashing out in the gastrointestinal tract.

Table 2: Optimized In Vivo Vehicle Formulation

ComponentConcentrationVolume FractionMechanistic Purpose
DMSO 100% (Neat)5% v/vPrimary solvent to break the crystalline lattice.
SBE-β-CD 60% w/v in water45% v/vHost-guest complexation to mask hydrophobicity.
PVP K30 20% w/v in water50% v/vPolymeric stabilizer to prevent GI precipitation.

In Vivo Dosing & Pharmacokinetic (PK) Protocol

Because the clearance of pyrazolo[4,3-b]pyridin-5-one derivatives can be moderate in rodent models, a Twice Daily (BID) dosing regimen is strictly required to maintain the Cmin​ (trough concentration) above the biochemical IC50​ for the entire 24-hour cycle .

Step-by-Step Methodology
  • Vehicle Preparation:

    • Dissolve SBE-β-CD in purified water to achieve a 60% w/v solution.

    • Dissolve PVP K30 in purified water to achieve a 20% w/v solution.

    • Note: Allow both solutions to stir overnight at room temperature to ensure complete dissolution.

  • Compound Solubilization:

    • Weigh the required mass of the pyrazolo[4,3-b]pyridin-5-one derivative.

    • Add neat DMSO (5% of final volume) and vortex until a clear solution is achieved.

  • Complexation:

    • Slowly add the SBE-β-CD solution (45% of final volume) to the DMSO/drug mixture while continuously vortexing.

    • Finally, add the PVP K30 solution (50% of final volume) dropwise to stabilize the dispersion.

  • Administration:

    • Administer via oral gavage (PO) at a dose volume of 10 mL/kg.

    • Regimen: 3, 10, or 30 mg/kg BID (8-hour interval between the first and second daily dose).

PKPD Form 1. Formulation SBE-β-CD / PVP K30 Dose 2. Oral Dosing 3-30 mg/kg BID Form->Dose Sample 3. Sampling Plasma & Tumor Dose->Sample PK 4. PK Analysis LC-MS/MS Sample->PK PD 5. PD Analysis SAM & SDMA Sample->PD

Fig 2. Standardized in vivo PK/PD workflow for pyrazolo[4,3-b]pyridin-5-one derivatives.

Pharmacodynamic (PD) Validation & Self-Correcting Checkpoints

A protocol is only as reliable as its internal validation mechanisms. To ensure that the in vivo exposure of the pyrazolo[4,3-b]pyridin-5-one scaffold is translating to target engagement, you must measure specific downstream biomarkers. For MAT2A-targeted derivatives, these are S-adenosylmethionine (SAM) and symmetric dimethylarginine (SDMA) .

System Validation Protocol
  • Plasma Methionine Tracking (Systemic Marker):

    • Collect plasma at 1h, 4h, 8h, and 24h post-dose.

    • Causality: MAT2A inhibition blocks the conversion of methionine to SAM. Successful dosing of a potent derivative (e.g., at 30 mg/kg BID) should trigger a compensatory 15- to 19-fold increase in average plasma methionine concentrations.

  • Tumor SAM/SDMA Quantification (Efficacy Marker):

    • Harvest tumor tissue (e.g., MTAP-KO HCT116 xenografts) at the 24h trough.

    • Homogenize in 80% cold methanol and analyze via LC-MS/MS.

    • Causality: Effective exposure will show >70% reduction in tumor SAM levels and subsequent suppression of SDMA (indicating PRMT5 synthetic lethality).

Self-Validation Checkpoint: If plasma PK analysis reveals that the free drug concentration at 24 hours ( Cmin​ ) falls below the biochemical IC50​ , but the initial Cmax​ was high, the compound is being cleared too rapidly. If both Cmax​ and Cmin​ are low, the formulation has likely precipitated in the GI tract. In the latter scenario, increase the PVP K30 ratio to enhance amorphous stabilization before repeating the study.

References

  • Development of a Series of Pyrrolopyridone MAT2A Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction Bioorganic Chemistry (PubMed/NIH) URL:[Link]

  • Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition Archives of Toxicology (PMC/NIH) URL:[Link]

Method

Application Note: Cell Viability Assay Protocol for Pyrazolo[4,3-b]pyridin-5-one-Based MAT2A Inhibitors in MTAP-Deleted Cancers

Introduction & Scientific Rationale The compound 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one (CAS: 2168301-65-1) serves as a highly privileged structural scaffold in the rational drug design of Methionine Adenos...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one (CAS: 2168301-65-1) serves as a highly privileged structural scaffold in the rational drug design of Methionine Adenosyltransferase 2A (MAT2A) inhibitors[1]. In recent years, precision oncology has identified MAT2A as a critical synthetic lethal target in cancers harboring methylthioadenosine phosphorylase (MTAP) deletions—a genomic vulnerability present in approximately 15% of all human solid tumors, including glioblastoma, mesothelioma, and pancreatic ductal adenocarcinoma[1][2].

The Synthetic Lethality Mechanism: In healthy cells, MTAP is responsible for metabolizing methylthioadenosine (MTA). When the MTAP gene is homozygously deleted, MTA accumulates to supraphysiological levels, acting as a partial, cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[2]. Because PRMT5 relies on S-adenosylmethionine (SAM)—which is synthesized exclusively by MAT2A—as its universal methyl donor, MTAP-null cells operate on the brink of PRMT5 failure[2][3].

Derivatives built upon the pyrazolo[4,3-b]pyridin-5-one core (such as the clinical tool compound AZ'9567) bind allosterically to MAT2A, effectively halting SAM production[4][5]. This catastrophic depletion of SAM, combined with high intracellular MTA, leads to profound PRMT5 inhibition, disrupted mRNA splicing, and selective cancer cell death[4][5].

Pathway Visualization

MAT2A_Pathway cluster_0 MTAP-Deleted Cancer Cell Vulnerability cluster_1 Pharmacological Intervention MTAP MTAP Deletion MTA MTA Accumulation MTAP->MTA PRMT5_1 Partial PRMT5 Inhibition MTA->PRMT5_1 PRMT5_2 Severe PRMT5 Inhibition (Synthetic Lethality) PRMT5_1->PRMT5_2 MAT2A MAT2A Enzyme SAM SAM Depletion MAT2A->SAM Halts Synthesis Inhibitor Pyrazolopyridinone Inhibitor Inhibitor->MAT2A Allosteric Block SAM->PRMT5_2 Death Cancer Cell Death PRMT5_2->Death

MAT2A/MTAP synthetic lethality pathway targeted by pyrazolopyridinone inhibitors.

Experimental Design & Causality (Expert Insights)

To establish a self-validating, highly trustworthy assay system, researchers must account for the metabolic and epigenetic nature of MAT2A as a target:

  • Isogenic Cell Models: This protocol strictly utilizes HCT116 MTAP-/- (knockout) and HCT116 MTAP+/+ (wild-type) isogenic cell lines. Testing both lines in parallel is non-negotiable; it proves that the pyrazolopyridinone derivative's cytotoxicity is driven by the synthetic lethal interaction rather than off-target, general chemotoxicity[2][3].

  • Extended Incubation (6 Days): Unlike standard cytotoxic chemotherapies that induce rapid apoptosis, MAT2A inhibitors require multiple cell division cycles to deplete intracellular SAM pools, subsequently erase symmetric dimethylarginine (SDMA) epigenetic marks, and ultimately halt proliferation[4][6]. A standard 48-hour viability assay will yield false negatives.

  • Metabolic Control: While standard RPMI-1640 is used, researchers must ensure consistent methionine concentrations in the media. Exogenous methionine fluctuations can shift the MAT2A enzymatic equilibrium and artificially alter IC50 values[3].

Detailed Step-by-Step Protocol: CellTiter-Glo® Luminescent Viability Assay

Materials & Reagents
  • Cell Lines: HCT116 MTAP-/- and HCT116 MTAP+/+ (e.g., Horizon Discovery).

  • Test Compound: 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one derivative (e.g., AZ'9567 analog) reconstituted in 100% DMSO.

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin[6].

  • Reagent: CellTiter-Glo® 2.0 Assay (Promega)[2].

  • Plates: 96-well solid white, flat-bottom tissue culture plates (clear bottoms can cause luminescent crosstalk).

Day 0: Cell Seeding
  • Harvest HCT116 MTAP-/- and MTAP+/+ cells at 70-80% confluence.

  • Count cells and assess viability (must be >95% via Trypan Blue exclusion).

  • Suspend cells in complete RPMI-1640 media.

  • Seed cells at a density of 1,000 cells/well in 90 µL of media into the white 96-well plates.

    • Expertise Note: This seeding density is intentionally low. Because the assay requires a 6-day incubation, seeding at standard densities (e.g., 5,000 cells/well) will cause the cells to overgrow, triggering contact inhibition and confounding the ATP-based viability readout.

  • Include "Media Only" wells for background luminescence subtraction.

  • Incubate plates overnight at 37°C, 5% CO2 to allow for uniform cell attachment.

Day 1: Compound Preparation and Dosing
  • Prepare a 10 mM stock solution of the pyrazolopyridinone derivative in 100% DMSO.

  • Create a 9-point, 3-fold serial dilution of the compound in a deep-well V-bottom plate using 100% DMSO.

  • Perform an intermediate dilution by transferring 2 µL of the DMSO serial dilutions into 198 µL of complete media (yielding a 1:100 dilution, 1% DMSO).

  • Transfer 10 µL of the intermediate dilution to the 90 µL of cells in the assay plate.

    • Self-Validating Step: The final DMSO concentration is now exactly 0.1% across all wells. You must include a 0.1% DMSO vehicle control well (which defines 100% viability) and a positive control well (e.g., 10 µM of a known MAT2A inhibitor like AG-270 or AZ'9567) to calculate the assay's Z'-factor. A Z'-factor > 0.5 validates the assay's integrity.

Day 1 to Day 7: Incubation
  • Incubate the dosed plates at 37°C, 5% CO2 for 6 days (144 hours)[2].

    • Expertise Note: Do not perform media changes during this period. Removing media can inadvertently aspirate poorly adherent dying cells and disrupt the established MTA/SAM metabolic equilibrium in the microenvironment.

Day 7: Luminescence Readout
  • Remove plates from the incubator and equilibrate to room temperature for 30 minutes. (This is crucial to ensure uniform luciferase enzyme kinetics across the plate).

  • Add 100 µL of room-temperature CellTiter-Glo® reagent to each well[2].

  • Mix the plates on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence using a multimode microplate reader (e.g., EnVision or Spark) with an integration time of 0.5 - 1.0 second per well.

Data Analysis & Quantitative Presentation

To process the raw data:

  • Subtract the average background (Media Only) luminescence from all sample wells.

  • Normalize the data by defining the average of the 0.1% DMSO vehicle control wells as 100% viability.

  • Plot the log(compound concentration) versus normalized % viability using non-linear regression (4-parameter logistic curve) to determine the IC50.

Table 1: Expected Pharmacological Profile of Pyrazolo[4,3-b]pyridin-5-one MAT2A Inhibitors (e.g., AZ'9567 analogs)

Cell Line ModelMTAP StatusExpected IC50 (nM)Max Efficacy (Emax)Selectivity Index (WT / KO)
HCT116 MTAP-/- Deleted (Null)15 – 80 nM> 90% Inhibition> 50x
HCT116 MTAP+/+ Wild-Type> 3,000 nM< 20% InhibitionReference
MCF7 MTAP-/- Deleted (Null)20 – 100 nM> 85% Inhibition> 50x

Data Interpretation: A successful assay will demonstrate a robust leftward shift in the dose-response curve for the MTAP-/- cells compared to the MTAP+/+ cells. This differential confirms on-target synthetic lethality, verifying that the pyrazolopyridinone derivative successfully exploits the MAT2A/PRMT5 vulnerability[4][5].

References

  • ACS Publications. "Journey of Methionine Adenosyltransferase 2A Inhibitors: From Bench to Advanced Clinical Trials."1

  • Sigma-Aldrich. "5-Methyl-1(5H)-phenazinone."

  • Benchchem. "Application Note: Cell-Based Proliferation Assay Using a MAT2A Inhibitor in HCT116 MTAP." 2

  • PMC. "Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation." 6

  • ACS Publications. "Development of a Series of Pyrrolopyridone MAT2A Inhibitors." 4

  • PMC. "Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition." 3

  • ACS Publications. "Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy." 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-Methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-b]pyridin-5-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Overview & Synthetic Strategy 1-Methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-b]pyridin-5-one is a highly valued bicyclic scaffold frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Overview & Synthetic Strategy

1-Methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-b]pyridin-5-one is a highly valued bicyclic scaffold frequently utilized in the development of MAT2A inhibitors and CB2 receptor ligands [1]. The most robust, scalable, and atom-economical route to this fused pyrazolo-lactam involves a three-step sequence starting from commercially available 5-bromo-1-methyl-4-nitro-1H-pyrazole.

The workflow relies on a Palladium-catalyzed Heck cross-coupling to install a three-carbon chain at the C5 position, followed by a tandem catalytic hydrogenation (to reduce both the nitro group and the olefin) and an intramolecular lactamization to close the piperidone ring.

SynthesisWorkflow A 5-Bromo-1-methyl -4-nitro-1H-pyrazole B Methyl (E)-3-(1-methyl-4-nitro -1H-pyrazol-5-yl)acrylate A->B Step 1: Heck Coupling Pd(OAc)2, P(o-tolyl)3 C Methyl 3-(4-amino-1-methyl -1H-pyrazol-5-yl)propanoate B->C Step 2: Reduction H2, Pd/C D 1-Methyl-1,4,6,7-tetrahydro -5H-pyrazolo[4,3-b]pyridin-5-one C->D Step 3: Lactamization NaOMe / MeOH, Δ

Figure 1. Three-step synthetic workflow for 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-b]pyridin-5-one.

Troubleshooting FAQs

Q1: Why am I seeing massive protodebromination during the Heck coupling of 5-bromo-1-methyl-4-nitro-1H-pyrazole? A1: Protodebromination is a common competing pathway in Pd-catalyzed cross-couplings of electron-deficient heteroaryls [2]. The highly electron-withdrawing nitro group at C4 weakens the C–Br bond. While this facilitates rapid oxidative addition, it makes the resulting Pd(II) intermediate highly susceptible to reduction by the amine base or solvent before olefin insertion can occur.

  • Solution: Switch from standard triphenylphosphine to a sterically demanding ligand like tri(o-tolyl)phosphine (P(o-tolyl)₃) and use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The steric bulk of P(o-tolyl)₃ promotes the dissociation of a phosphine ligand, accelerating the rate-determining olefin coordination/insertion step over the off-target reduction pathway. Ensure strictly anhydrous conditions.

Q2: The hydrogenation step successfully reduces the nitro group and the double bond, but the lactamization to form the pyrazolo[4,3-b]pyridin-5-one is incomplete. How can I drive this to completion? A2: The C4-amino group on the pyrazole ring is significantly less nucleophilic than a standard aliphatic amine due to the electron-withdrawing nature of the adjacent heteroaromatic system. Consequently, spontaneous thermal lactamization at room temperature is kinetically slow and often stalls at the amino-ester intermediate.

  • Solution: Do not rely solely on thermal cyclization. After filtering off the Pd/C catalyst, introduce a strong alkoxide base (e.g., 1.2 equivalents of Sodium methoxide) and heat the mixture to reflux. The base deprotonates the weakly nucleophilic amine, generating a highly reactive amide anion that rapidly attacks the methyl ester to close the lactam ring.

Q3: How do I purify the final highly polar lactam without losing yield on normal-phase silica? A3: The target lactam is highly polar, capable of strong hydrogen bonding, and tends to streak severely on standard bare silica gel, leading to poor recovery.

  • Solution: Avoid silica gel chromatography for the final step. The target compound crystallizes cleanly from cold organic solvents. Neutralize the base with a solid-supported acid (like Amberlyst-15 H+ resin), filter, concentrate, and triturate the crude residue with a mixture of Methyl tert-butyl ether (MTBE) and Ethyl acetate.

Optimized Step-by-Step Methodologies

Step 1: Heck Coupling (Synthesis of Methyl (E)-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)acrylate)

This protocol is designed as a self-validating system; always utilize the In-Process Controls (IPC) before proceeding.

  • Setup: In an oven-dried Schlenk flask, combine 5-bromo-1-methyl-4-nitro-1H-pyrazole (1.0 eq, 10 mmol), Palladium(II) acetate (0.05 eq, 0.5 mmol), and P(o-tolyl)₃ (0.10 eq, 1.0 mmol).

  • Degassing: Evacuate and backfill the flask with N₂ (3 cycles).

  • Reagent Addition: Add anhydrous DMF (20 mL), followed by methyl acrylate (2.5 eq, 25 mmol) and DIPEA (2.5 eq, 25 mmol) via syringe.

  • Reaction: Heat the mixture to 110 °C for 12 hours under vigorous stirring.

  • IPC (LCMS): Sample 10 µL of the reaction mixture and dilute in MeCN. The desired product mass is [M+H]⁺ = 212.1 . If a major peak at [M+H]⁺ = 128.1 is observed, protodebromination has occurred (check solvent anhydrousness).

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with 5% aqueous LiCl (3 × 50 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the product as a yellow solid.

Step 2: One-Pot Hydrogenation and Lactamization
  • Reduction: Dissolve the acrylate intermediate from Step 1 (1.0 eq, 5 mmol) in anhydrous Methanol (25 mL). Carefully add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the flask with H₂ gas and stir vigorously under an H₂ balloon at room temperature for 6 hours.

  • IPC (LCMS): Verify complete consumption of the starting material. The intermediate amino-ester will show [M+H]⁺ = 184.1 . Do not proceed to lactamization until the nitro group is fully reduced.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional Methanol (10 mL).

  • Lactamization: To the filtrate, add a 25 wt% solution of Sodium methoxide in Methanol (1.2 eq, 6 mmol). Heat the solution to 65 °C (reflux) for 4 hours.

  • IPC (LCMS): Verify the disappearance of the 184.1 mass and the appearance of the final lactam at [M+H]⁺ = 152.1 .

  • Workup: Cool to room temperature. Add Amberlyst-15 H⁺ resin (approx. 2 g) and stir for 30 minutes to neutralize the NaOMe. Filter off the resin and concentrate the filtrate in vacuo.

  • Purification: Triturate the crude solid with cold MTBE (15 mL). Filter the precipitate and dry under a high vacuum to afford 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-b]pyridin-5-one as an off-white powder.

Quantitative Data: Condition Optimization

The tables below summarize the causality of condition screening and justify the optimized protocols provided above.

Table 1. Optimization of Heck Coupling Yield (Step 1)

Catalyst System Base Solvent Temp (°C) Yield (%) Mechanistic Observation
Pd(PPh₃)₄ K₂CO₃ Dioxane 100 45 High protodebromination due to slow olefin insertion.
Pd(OAc)₂ / PPh₃ Et₃N DMF 90 62 Sluggish conversion; competitive catalyst deactivation.

| Pd(OAc)₂ / P(o-tolyl)₃ | DIPEA | DMF | 110 | 89 | Optimal conversion; bulky ligand accelerates insertion. |

Table 2. Optimization of Lactamization Conditions (Step 3)

Reagent Solvent Temp (°C) Time (h) Yield (%) Mechanistic Observation
None (Thermal) MeOH 65 24 35 Poor nucleophilicity of heteroaromatic amine stalls reaction.
AcOH (1.0 eq) Toluene 110 16 55 Acid catalysis improves yield but requires harsh conditions.

| NaOMe (1.2 eq) | MeOH | 65 | 4 | 92 | Base generates highly reactive amide anion; rapid cyclization. |

References

  • Atkinson, S. J., et al. "Development of a Series of Pyrrolopyridone MAT2A Inhibitors." Journal of Medicinal Chemistry, 2024, 67(6), 4541-4559. URL: [Link] [1]

  • Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000, 100(8), 3009-3066. URL: [Link] [2]

Optimization

Optimizing HPLC mobile phase for 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one analysis

Technical Support Center: HPLC Method Optimization Welcome to the technical support resource for the chromatographic analysis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one. This guide is structured as a series...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Optimization

Welcome to the technical support resource for the chromatographic analysis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical solutions for developing and optimizing a robust HPLC method for this specific analyte.

Section 1: Initial Method Development & Analyte Characteristics (FAQs)

This section addresses the preliminary questions that arise when setting up a new HPLC method. A thorough understanding of the analyte's properties is the first step toward a successful separation.

Q1: What are the key physicochemical properties of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one that influence HPLC mobile phase selection?

Answer: Understanding the analyte's structure is critical. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its pyrazolopyridine core structure.

  • Polarity: The molecule contains a ketone group and multiple nitrogen atoms, making it a polar compound. The saturated pyridinone ring further contributes to its polarity compared to its aromatic precursors. For polar compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique.[1] The stationary phase will be non-polar (like C18), and the mobile phase will be polar (typically a mixture of water and an organic solvent).[2][3][4]

  • Aqueous Solubility & LogP: A related compound, (1-Methyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridin-3-yl)methanol, has a calculated LogP of -0.4419, indicating high hydrophilicity.[5] Your target analyte is expected to be readily soluble in polar solvents and may have low retention on standard C18 columns with high organic content in the mobile phase.

  • pKa (Acidity/Basicity): The structure contains basic nitrogen atoms within the pyrazolopyridine ring system. The ionization state of these nitrogens is dependent on the mobile phase pH. At a pH below the pKa of the conjugate acid, the molecule will be protonated (cationic), and at a pH above the pKa, it will be neutral. This behavior is crucial for controlling retention and peak shape. Basic compounds are prone to interacting with residual silanol groups on the stationary phase, which can cause peak tailing.[6][7]

  • UV Absorbance: Pyrazole and pyridine rings are chromophores. Related pyrazole compounds show maximum UV absorption in the 200-240 nm range.[8] A UV-Vis scan of your analyte in the mobile phase is essential to determine the optimal detection wavelength (λ-max) for maximum sensitivity.

Q2: What is a recommended starting point for a column, mobile phase, and other HPLC conditions?

Answer: For initial method development, it is best to start with a versatile set of conditions that can be systematically optimized. The following table provides a robust starting point based on the analysis of similar polar heterocyclic compounds.[9][10]

ParameterRecommended Starting ConditionRationale & Key Considerations
HPLC Column C18 (Octadecyl), 150 x 4.6 mm, 5 µmThe most common and versatile reversed-phase column.[3] Provides good retention for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid (v/v) in HPLC-grade WaterFormic acid is a mass spectrometry-compatible modifier that sets the pH to an acidic value (~2.7). This suppresses the ionization of residual silanol groups on the column, minimizing peak tailing for basic analytes.[7]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency.[2] Methanol is an alternative but may yield different selectivity.
Elution Mode GradientStart with a broad gradient to determine the approximate elution time and complexity of the sample matrix. A typical starting gradient could be 5% to 95% B over 20 minutes. This is more effective for complex mixtures than an isocratic run.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperatures can improve peak shape and reduce mobile phase viscosity, but can also degrade the column and analyte if too high.[6]
Injection Vol. 5-10 µLKeep the volume low initially to avoid column overload, which can cause peak fronting.[11]
Detector PDA/DAD or UV-VisSet to monitor a range (e.g., 210-400 nm) to identify the λ-max. Based on similar structures, a starting wavelength of 230 nm is reasonable.[8][12]
Q3: My compound has very little retention and elutes near the void volume. How do I increase its retention time?

Answer: This is a common issue for highly polar compounds in reversed-phase chromatography.[1][13] Here are several strategies to increase retention:

  • Decrease the Organic Content: The most straightforward approach is to reduce the percentage of the strong organic solvent (Mobile Phase B) in your mobile phase. If using a gradient, make the initial part of the gradient shallower or start at a lower %B. For isocratic methods, simply reduce the overall %B.

  • Use a "High Aqueous" Column: Standard C18 phases can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (e.g., >95% water), leading to irreproducible retention times.[13] Consider using a column specifically designed for polar analytes, such as one with a polar-embedded or polar-endcapped stationary phase.

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol may increase retention for some polar compounds due to its different solvent properties.

  • Adjust Mobile Phase pH: If your compound has a basic moiety, increasing the mobile phase pH towards its pKa will make it more neutral and less polar, thereby increasing its retention on a reversed-phase column. However, be cautious: operating silica-based columns at a pH above 7 can cause rapid degradation of the stationary phase.[6]

Section 2: A Systematic Protocol for Mobile Phase Optimization

Once initial conditions are established, the next step is to fine-tune the mobile phase to achieve optimal resolution, peak shape, and run time. This protocol provides a logical workflow for this process.

Step-by-Step Optimization Workflow
  • Initial Scouting Gradient: Run a fast, broad gradient (e.g., 5-95% B in 10 minutes) to determine the elution window of your analyte.

  • Optimize Organic Modifier (%B): Based on the scouting run, design a shallower gradient around the elution point of the analyte to improve resolution from nearby impurities. For an isocratic method, adjust the %B to achieve a retention factor (k) between 2 and 10.

  • Optimize pH and Buffer:

    • Test different pH levels. Prepare mobile phases with different additives (e.g., 0.1% Trifluoroacetic Acid (TFA), 10 mM Ammonium Acetate, 10 mM Ammonium Formate) to assess the effect of pH on retention and peak shape. For basic compounds like this one, an acidic pH is often a good starting point to ensure sharp peaks.[7]

    • Ensure adequate buffering capacity. If you need to control the pH precisely, use a buffer at a concentration of at least 20-25 mM.[2][7] The buffer's pKa should be within +/- 1 pH unit of the desired mobile phase pH.

  • Evaluate Organic Modifier Type: If resolution is still not optimal, substitute acetonitrile with methanol (or vice-versa) and repeat the optimization steps. The change in solvent can alter elution order and improve separation.

  • Finalize and Validate: Once the desired separation is achieved, finalize the method and perform validation according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.

Mobile_Phase_Optimization cluster_start Step 1: Initial Setup cluster_optimize Step 2: Core Optimization cluster_finalize Step 3: Finalization Start Select C18 Column & Establish Initial Conditions (e.g., 1.0 mL/min, 30°C) Scout Run Broad Scouting Gradient (5-95% ACN w/ 0.1% FA) Start->Scout Opt_Gradient Adjust Gradient Slope around Analyte Elution Time Scout->Opt_Gradient Check_Peak Assess Peak Shape & Retention (k > 2?) Opt_Gradient->Check_Peak Opt_pH Modify Mobile Phase pH (Test Formic, TFA, Acetate Buffers) Check_Peak->Opt_pH No (Poor Shape/Retention) Finalize Finalize Isocratic or Gradient Method Check_Peak->Finalize Yes Check_Selectivity Assess Selectivity & Resolution Opt_pH->Check_Selectivity Opt_Solvent Switch Organic Modifier (ACN <=> MeOH) Check_Selectivity->Opt_Solvent No (Poor Resolution) Check_Selectivity->Finalize Yes Opt_Solvent->Opt_Gradient Re-optimize Gradient Validate Perform Method Validation (ICH Guidelines) Finalize->Validate

Caption: Workflow for systematic HPLC mobile phase optimization.

Section 3: Troubleshooting Guide

Even with a well-designed method, problems can arise. This section provides a logical, question-based approach to diagnosing and solving common chromatographic issues.

Problem Area: Poor Peak Shape

Ideally, chromatographic peaks should be symmetrical and Gaussian.[6] Deviations like tailing, fronting, or splitting indicate underlying issues.

Answer: Peak tailing for a basic compound like this is most often caused by secondary interactions between the positively charged analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[6]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: The most effective solution is to reduce the mobile phase pH to be at least 1-2 units below the analyte's pKa. Using an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) protonates the basic nitrogens on your analyte (making it consistently charged) and, more importantly, neutralizes the silanol groups (Si-OH), preventing the secondary ionic interaction.[7]

  • Increase Buffer/Modifier Concentration: A low concentration of your acidic modifier may be insufficient to fully neutralize all active sites on the column. Try increasing the concentration slightly (e.g., from 0.1% to 0.2% formic acid).

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. If you are using an older or lower-quality column, switching to a newer, high-purity, end-capped column can significantly improve peak shape.[6]

  • Consider Column Contamination: If the peak shape has degraded over time, strongly retained basic compounds from previous injections may have contaminated the column. Follow the manufacturer's instructions for column washing.[14]

Answer: Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.[7]

Troubleshooting Steps:

  • Reduce Sample Concentration: The most common cause is injecting too much mass onto the column. Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape becomes symmetrical, you have identified the problem.

  • Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is weaker than or identical to the initial mobile phase.[14] Injecting a sample dissolved in a strong solvent (like 100% ACN) into a weak mobile phase (like 95% water) can cause the peak to distort and front. Whenever possible, dissolve the sample directly in the initial mobile phase.

Answer: Split peaks often point to a physical problem with the column or flow path, or an issue with sample dissolution.[7][14]

Troubleshooting Steps:

  • Check for a Column Void: A void at the head of the column, often caused by pressure shocks or degradation of the packed bed, can split the peak.[6][14] Try reversing the column (if the manufacturer permits) and flushing it with a compatible solvent. If the problem persists, the column may need to be replaced.

  • Ensure Complete Sample Dissolution: If the sample is not fully dissolved, it can lead to split peaks. Ensure your sample is completely solubilized before injection.

  • Check for Blockages: A partially blocked frit at the column inlet can distort the flow path. This can sometimes be cleared by back-flushing the column.

  • Sample Solvent Mismatch: As with fronting, a sample solvent that is significantly stronger than the mobile phase can cause peak splitting.[7]

Troubleshooting_Peak_Shape cluster_tailing Tailing Peak cluster_fronting Fronting Peak cluster_splitting Split Peak Problem Poor Peak Shape Observed Tailing_Cause Cause: Secondary Silanol Interactions (Analyte is Basic) Problem->Tailing_Cause Asymmetrical, tail observed Fronting_Cause Cause: Column Overload or Solvent Mismatch Problem->Fronting_Cause Asymmetrical, front observed Split_Cause Cause: Column Void or Partial Blockage Problem->Split_Cause Two peaks or shoulder observed Tailing_Sol1 Solution 1: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Tailing_Cause->Tailing_Sol1 Tailing_Sol2 Solution 2: Use High-Purity, End-Capped Column Tailing_Cause->Tailing_Sol2 Fronting_Sol1 Solution 1: Dilute Sample Concentration Fronting_Cause->Fronting_Sol1 Fronting_Sol2 Solution 2: Dissolve Sample in Initial Mobile Phase Fronting_Cause->Fronting_Sol2 Split_Sol1 Solution 1: Check for Column Void/ Replace Column Split_Cause->Split_Sol1 Split_Sol2 Solution 2: Ensure Complete Sample Dissolution Split_Cause->Split_Sol2

Caption: Decision tree for troubleshooting common HPLC peak shape problems.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Technologies. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. [Link]

  • 1-Methyl-1H-pyrazolo[4,3-B]pyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • 1H-Pyrazolo(4,3-b)pyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Center for Biotechnology Information. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... ResearchGate. [Link]

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Royal Society of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Fluorescence in 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one Assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with the 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one scaffold. Widely uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with the 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one scaffold. Widely utilized as a core building block in the development of MAT2A inhibitors and TEAD binders, this bicyclic system presents unique optical and physicochemical challenges in high-throughput screening (HTS) and fluorescence-based assays.

Below, you will find diagnostic FAQs, self-validating experimental protocols, and mechanistic solutions to eliminate false-positive signals and optimize your assay's Signal-to-Background (S/B) ratio.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does this specific pyrazolo-pyridine scaffold generate high background fluorescence in my biochemical assays? A1: The background signal typically originates from two distinct physicochemical mechanisms:

  • Intrinsic Autofluorescence: The conjugated π -electron system of the pyrazolo[4,3-b]pyridin-5-one core can absorb light in the UV/blue spectrum and emit in the green/yellow range (e.g., λmax​ ~585 nm) ()[1].

  • Nano-Aggregation and Light Scattering: This scaffold is notorious for poor aqueous solubility, often forming highly stable crystalline or amorphous nano-aggregates in standard assay buffers[1]. These aggregates cause Rayleigh and Tyndall light scattering, which photomultiplier tubes (PMTs) in plate readers often misinterpret as fluorescence. Additionally, aggregation can lead to Aggregation-Induced Emission (AIE) , where restricted intramolecular rotation drastically increases the quantum yield of the background noise.

Q2: How do I differentiate between intrinsic autofluorescence and aggregation-induced light scattering? A2: You must break the causality chain by altering the solubility environment. Intrinsic fluorescence is an inherent quantum mechanical property of the monomeric molecule and will persist regardless of solubility. Aggregation-induced scattering/AIE is a physical state property. By adding a non-ionic or zwitterionic detergent (like CHAPS or Pluronic F-127), you disrupt the aggregates into micelles. If the background signal sharply drops upon detergent addition, aggregation was the culprit.

Mechanism A 1-methyl-1H,4H,5H,6H,7H- pyrazolo[4,3-b]pyridin-5-one B Aqueous Buffer (Poor Solubility) A->B C Nano-Aggregation B->C Hydrophobic Interactions D Light Scattering (False Positive Fluo) C->D E Aggregation-Induced Emission (AIE) C->E F Addition of 0.01% CHAPS or Pluronic F-127 C->F Troubleshooting Intervention G Solubilized Monomer (Low Background) F->G Micelle Encapsulation

Mechanism of aggregation-induced background fluorescence and solubilization.

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness in your data, do not guess the source of the noise. Run the following self-validating diagnostic protocol before optimizing your primary assay. This workflow isolates the variable (Target vs. Buffer vs. Compound Aggregation) to give you a definitive answer.

Protocol: Scaffold Autofluorescence & Aggregation Diagnostic Assay

Objective: Isolate the source of the background signal to determine if it is driven by compound aggregation or intrinsic fluorescence.

Materials Required:

  • 10 mM stock of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one in 100% DMSO.

  • Standard Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Detergent Stocks (10% CHAPS and 10% Pluronic F-127).

  • Black, flat-bottom 384-well microplate.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare three distinct buffer conditions in separate conical tubes:

    • Buffer A: Standard Assay Buffer (No detergent).

    • Buffer B: Standard Assay Buffer + 0.01% (w/v) CHAPS.

    • Buffer C: Standard Assay Buffer + 0.05% (w/v) Pluronic F-127.

  • Compound Titration: Perform a 10-point, 2-fold serial dilution of the compound in 100% DMSO, starting from 1 mM.

  • Dispensing: Transfer 1 µL of the compound titration into 3 separate rows of the 384-well plate.

  • Buffer Addition: Add 49 µL of Buffer A to Row 1, Buffer B to Row 2, and Buffer C to Row 3. (Final DMSO concentration = 2%, top compound concentration = 20 µM).

  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark. This allows the thermodynamic equilibrium of aggregate formation to stabilize.

  • Measurement: Read the plate using your standard assay optical configuration (e.g., Ex 480 nm / Em 520 nm).

  • Data Interpretation:

    • Scenario A (Aggregation): If the signal is high in Row 1 but drops to baseline in Rows 2 & 3, the issue is aggregation.

    • Scenario B (Intrinsic Fluorescence): If the signal remains equally high across all rows, the issue is intrinsic autofluorescence.

Workflow S1 Observe High Background in Assay Well S2 Run Compound-Only Control (No Target) S1->S2 S3 Does signal persist? S2->S3 S4 Target-Specific Issue (Check Probe) S3->S4 No S5 Perform Detergent Spike (0.05% Tween-20) S3->S5 Yes S6 Signal Drops: Aggregation Issue S5->S6 Signal Decreases S7 Signal Remains: Intrinsic Autofluorescence S5->S7 Signal Unchanged S8 Switch to TR-FRET or Red-Shifted Dyes S7->S8

Diagnostic workflow for isolating the source of background fluorescence.

Part 3: Quantitative Data & Buffer Optimization

If the diagnostic assay reveals aggregation, buffer optimization is required. Why does Pluronic F-127 work better than simply adding more DMSO? DMSO is a polar aprotic solvent; diluting a highly hydrophobic compound into an aqueous buffer causes rapid supersaturation and crashing out. Pluronic F-127 is a triblock copolymer (PEG-PPG-PEG). Its hydrophobic PPG core binds the pyrazolo-pyridine compound, while the hydrophilic PEG chains extend into the water, creating a stable micelle. This physically prevents molecule-to-molecule π−π stacking.

Table 1: Effect of Buffer Additives on Apparent Background Signal (at 10 µM Compound)

Assay ConditionAdditive ConcentrationApparent Fluorescence (RFU)S/B Ratio*Causality / Mechanism
Buffer Alone None45,0001.2Severe nano-aggregation; high light scattering.
+ DMSO 5% (v/v)38,0001.5Insufficient to prevent aggregate formation.
+ BSA 0.1% (w/v)22,0002.8Non-specific binding to BSA masks some AIE, but background remains high.
+ Tween-20 0.05% (v/v)12,0004.5Micelle formation partially solubilizes the scaffold.
+ CHAPS 0.01% (w/v)3,50015.2Zwitterionic encapsulation effectively breaks aggregates.
+ Pluronic F-127 0.05% (w/v)2,80018.5Polymeric surfactant completely solubilizes the core, eliminating scatter.

*Signal-to-Background (S/B) ratio calculated assuming a theoretical true positive assay signal of 50,000 RFU.

Part 4: Advanced Optical Solutions for Intrinsic Autofluorescence

If the diagnostic assay confirms intrinsic autofluorescence, chemical solubilization will not work. You must alter the optical physics of the assay.

Q3: How do I bypass the intrinsic fluorescence of the pyrazolo-pyridine core if it cannot be chemically quenched? A3: Implement one of the following two optical strategies:

  • Red-Shifted Fluorophores: The pyrazolo[4,3-b]pyridin-5-one scaffold typically emits in the blue/green/yellow spectrum. By switching your assay readout to red or near-infrared (NIR) fluorophores (e.g., Alexa Fluor 647, Cy5, or DyLight 680), you move the detection window away from the compound's emission spectrum ()[2][3].

  • Time-Resolved Fluorescence (TR-FRET): Autofluorescence from small organic molecules occurs via prompt fluorescence, where the excited singlet state decays back to the ground state in 1 to 10 nanoseconds. Lanthanides (like Europium or Terbium) undergo intersystem crossing and emit from a forbidden triplet-like state, resulting in emission lifetimes of 1,000 to 2,000 microseconds. By setting your plate reader to wait 50–100 microseconds after the excitation flash before opening the detection window, all prompt background fluorescence from the pyrazolo-pyridine scaffold will have decayed to zero, leaving only the target-specific Lanthanide signal.

References

  • Journey of Methionine Adenosyltransferase 2A Inhibitors: From Bench to Advanced Clinical Trials Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • How to reduce autofluorescence in cell-based assays Source: BMG Labtech URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing in vivo Bioavailability of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one Derivatives

Welcome to the Technical Support Center. This resource is designed for drug development professionals and DMPK scientists working with the 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for drug development professionals and DMPK scientists working with the 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one scaffold. This heterocyclic core has gained immense traction in precision oncology, serving as the critical pharmacophore for Methionine Adenosyltransferase 2A (MAT2A) inhibitors (such as AZ'9567) designed to induce synthetic lethality in MTAP-deleted cancers[1][2].

Despite its high in vitro potency, researchers frequently encounter severe pharmacokinetic (PK) bottlenecks when transitioning these compounds into animal models. This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to overcome these bioavailability challenges.

I. Diagnostic Logic Tree

Before altering your compound's chemical structure, use the following decision tree to isolate the root cause of poor in vivo exposure.

PK_Troubleshooting Start Low in vivo Bioavailability Soluble Is aqueous solubility < 10 µg/mL? Start->Soluble Formulation Formulation Strategy (e.g., ASD, Nanosuspension) Soluble->Formulation Yes (Crystal Packing) Metabolism Is hepatic clearance > 70% liver blood flow? Soluble->Metabolism No Chemistry Structural Modification (e.g., add cyclopropyl) Metabolism->Chemistry Yes (CYP/AO liability) Efflux Check Efflux Ratio (MDR1/BCRP) Metabolism->Efflux No

Fig 1. Decision tree for diagnosing and resolving poor bioavailability.

II. Frequently Asked Questions & Troubleshooting Guide

Q1: My pyrazolo[4,3-b]pyridin-5-one derivative shows near-zero oral exposure despite sub-nanomolar in vitro potency. What is the primary cause? A1: Causality: This specific scaffold is notorious for forming highly stable, crystalline solid forms. Small-molecule crystallography of derivatives like AZ'9567 reveals that the intermolecular interactions governing this tight crystal packing substantially overlap with the pharmacophore essential for high-affinity MAT2A binding[1]. Because these interactions are integral to target engagement, attempting to disrupt the crystal lattice via structural modifications often destroys target potency. Solution: Formulation approaches must be prioritized over structural changes. Transitioning the crystalline API into an Amorphous Solid Dispersion (ASD) disrupts the lattice energy, rescuing aqueous solubility and enabling robust in vivo exposure without sacrificing binding affinity[1].

Q2: I formulated my compound to be soluble, but in vivo clearance remains unacceptably high. How can I improve metabolic stability? A2: Causality: If solubility is resolved but bioavailability remains low, the compound is likely undergoing rapid hepatic metabolism. The exposed regions of the pyrazolo[4,3-b]pyridin-5-one core can be susceptible to cytochrome P450 (CYP) oxidation. Solution: Introduce steric and rotational hindrance. For example, incorporating a cyclopropyl group onto the adjacent pyridine ring (as demonstrated in Compound 31) significantly improves metabolic stability while preserving the critical bidentate hydrogen bond interaction with Arg313 in the MAT2A pocket[1].

Q3: How do I achieve balanced CNS penetration for orthotopic brain tumor models? A3: Causality: Brain penetration requires a delicate balance of lipophilicity, low molecular weight, and evasion of P-gp/BCRP efflux transporters. Over-engineering for aqueous solubility often ruins CNS penetrance. Solution: Evaluate the free drug hypothesis. Measure the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ). Optimized derivatives of this scaffold have demonstrated brain-to-plasma (B/P) ratios of 1.87 and Kp,uu,brain​ of 0.64, indicating efficient and balanced CNS penetration suitable for intracranial xenograft models[1].

III. Mechanistic Context: Why Preserve the Scaffold?

Understanding the target biology explains why formulation is preferred over abandoning the pyrazolo[4,3-b]pyridin-5-one core. This scaffold is uniquely suited to exploit the synthetic lethality pathway in MTAP-deleted cancers[2].

MAT2A_Pathway MTAP MTAP Deletion (Cancer Cell) MTA MTA Accumulation MTAP->MTA PRMT5 PRMT5 Inhibition (Partial) MTA->PRMT5 Inhibits Death Synthetic Lethality (Cell Death) PRMT5->Death Complete suppression MAT2A MAT2A Enzyme SAM SAM Depletion MAT2A->SAM Produces Inhibitor Pyrazolo[4,3-b]pyridin-5-one Inhibitor Inhibitor->MAT2A Blocks SAM->PRMT5 Cosubstrate loss

Fig 2. MAT2A inhibition induces synthetic lethality in MTAP-deleted cancers.

IV. Quantitative PK Data Summary

The table below summarizes how formulation and targeted structural modifications impact the pharmacokinetic parameters of pyrazolo[4,3-b]pyridin-5-one derivatives[1][3][4].

Compound / StateFormulation StrategyMAT2A IC 50​ Oral Bioavailability (F%)CNS Penetration (B/P)Key Feature
AZ'9567 (Unformulated) Crystalline Suspension14 nM< 5% (Poor absorption)N/AHigh crystal lattice energy
AZ'9567 (Formulated) Amorphous Solid Dispersion14 nM> 80% (Complete absorption)LowLattice energy disrupted
Compound 31 Optimized Suspension11 nMHigh1.87Cyclopropyl steric hindrance

V. Self-Validating Experimental Protocols

To ensure data integrity, every protocol utilized in your PK optimization pipeline must be self-validating.

Protocol A: Preparation and Validation of Amorphous Solid Dispersions (ASD)

Formulation API 1. API Characterization (DSC, XRD) Polymer 2. Polymer Selection (HPMCAS, PVP-VA) API->Polymer Spray 3. Spray Drying / Hot Melt Extrusion Polymer->Spray Characterize 4. ASD Validation (Confirm Amorphous) Spray->Characterize Dose 5. in vivo Dosing (Suspension in Methocel) Characterize->Dose

Fig 3. Step-by-step workflow for generating Amorphous Solid Dispersions (ASD).

  • Dissolution: Dissolve the pyrazolo[4,3-b]pyridin-5-one API and a selected polymer (e.g., HPMCAS or PVP-VA) at a 1:3 ratio in a volatile solvent mixture (e.g., Dichloromethane/Methanol).

  • Spray Drying: Process the solution through a laboratory spray dryer (e.g., Büchi B-290) with an inlet temperature set appropriately for the solvent's boiling point.

  • Self-Validation Checkpoint (Critical): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Causality: The PXRD must show a broad amorphous halo with zero sharp Bragg peaks, and DSC must show a single glass transition temperature ( Tg​ ). If crystalline peaks remain, the formulation has failed. Dosing this material will yield false-negative in vivo PK data, leading you to incorrectly assume the compound has poor metabolic stability rather than poor solubility.

  • Vehicle Suspension: Suspend the validated ASD powder in a dosing vehicle (e.g., 0.5% Methocel) immediately prior to oral gavage in the animal model.

Protocol B: In Vitro Microsomal Stability Assay for Clearance Prediction
  • Preparation: Prepare a 1 µM solution of the derivative in 100 mM phosphate buffer (pH 7.4).

  • Incubation: Add liver microsomes (0.5 mg/mL final protein concentration) and pre-incubate at 37°C for 5 minutes.

  • Self-Validation Checkpoint (Critical): Run parallel incubations with a high-clearance positive control (e.g., Verapamil) and a negative control (API + microsomes, but NO NADPH).

    • Causality: If Verapamil is not rapidly degraded, your microsomes are enzymatically inactive, and your compound will falsely appear stable. If your compound degrades in the negative control, non-CYP mediated instability (e.g., chemical degradation or precipitation) is occurring, and structural modifications targeting CYP liabilities will be useless.

  • Initiation & Quenching: Initiate the reaction by adding NADPH (1 mM final). Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

VI. References

  • Journey of Methionine Adenosyltransferase 2A Inhibitors: From Bench to Advanced Clinical Trials. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Development of a Series of Pyrrolopyridone MAT2A Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Reference Standards for 1-Methyl vs. 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridin-5-one

Executive Summary In the development of kinase and phosphodiesterase (PDE) inhibitors, the tetrahydro-pyrazolo[4,3-b]pyridin-5-one scaffold serves as a critical delta-lactam building block. However, synthesizing the targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase and phosphodiesterase (PDE) inhibitors, the tetrahydro-pyrazolo[4,3-b]pyridin-5-one scaffold serves as a critical delta-lactam building block. However, synthesizing the target 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one via direct N-alkylation of the parent heterocycle inevitably yields a mixture of N1 and N2 regioisomers. Because the tautomeric pyrazole nitrogens possess similar nucleophilic profiles, distinguishing the desired 1-methyl product from the 2-methyl byproduct using standard 1D 1 H NMR alone is a frequent point of failure in early-stage drug discovery[1].

This guide provides an objective, self-validating analytical framework to definitively differentiate these isomers. By comparing their 1 H and 13 C NMR reference spectra, mapping spatial proximities via NOESY, and analyzing solvent-dependent conformational shifts, researchers can ensure absolute structural integrity before advancing these scaffolds into high-throughput screening.

Structural & Mechanistic Context: The Alkylation Dilemma

The regioselectivity of pyrazole alkylation is governed by a delicate balance of steric hindrance and electronic distribution[2]. When a methyl group is introduced to the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridin-5-one system, it can attach to either:

  • N1 (Target): Adjacent to the C7a bridgehead carbon.

  • N2 (Regioisomer): Adjacent to the C3 methine carbon.

While the chemical shifts of the resulting N-methyl singlets are deceptively similar (~3.75 ppm vs ~3.88 ppm), their spatial environments are entirely distinct. As an application scientist, I rely on these distinct spatial geometries to build a self-validating 2D NMR workflow. The N1-methyl group resides within 5 Å of the lactam's C7-methylene protons, whereas the N2-methyl group is spatially isolated from the lactam ring but sits directly adjacent to the pyrazole C3-proton.

Regioisomer Differentiation Workflow

To eliminate assignment ambiguity, we employ a tandem NOESY/HMBC approach. The NOESY experiment maps through-space proximity, while the HMBC validates the assignment via through-bond 3J carbon-proton coupling.

G Start Synthesized Mixture (N1 & N2 Alkylation Products) NMR1D 1H & 13C 1D NMR Acquisition (Identify distinct Methyl singlets) Start->NMR1D NOESY 2D NOESY Experiment (Map spatial proximity < 5Å) NMR1D->NOESY NOE1 NOE Observed: Methyl ↔ C7-Methylene (~2.85 ppm) NOESY->NOE1 Path A NOE2 NOE Observed: Methyl ↔ C3-Methine (~7.65 ppm) NOESY->NOE2 Path B Assign1 Assign: 1-Methyl Isomer (Target Compound) NOE1->Assign1 Assign2 Assign: 2-Methyl Isomer (Regioisomer) NOE2->Assign2 HMBC 13C HMBC Validation (Verify 3J coupling to C7a vs C3) Assign1->HMBC Assign2->HMBC

Caption: Self-validating 2D NMR workflow for the definitive assignment of pyrazole N-alkylation regioisomers.

Quantitative Data Comparison: 1-Methyl vs. 2-Methyl Isomers

The following tables summarize the expected experimental NMR data for both isomers. Note the causality behind the chemical shifts: the N2-methyl isomer exhibits a characteristic downfield shift for the C3-H proton (7.65 ppm vs 7.42 ppm) due to the electron-withdrawing nature of the adjacent alkylated nitrogen, a hallmark of N2-substituted pyrazoles[1].

Table 1: 1 H and 13 C NMR Chemical Shift Comparison (400 MHz / 100 MHz, DMSO- d6​ )

Position1-Methyl Isomer (Target) 1 H δ (ppm)1-Methyl Isomer 13 C δ (ppm)2-Methyl Isomer (Alternative) 1 H δ (ppm)2-Methyl Isomer 13 C δ (ppm)Diagnostic 2D Correlations (Target)
N4-H (Lactam) 10.35 (br s, 1H)-10.20 (br s, 1H)--
C3-H (Pyrazole) 7.42 (s, 1H)132.47.65 (s, 1H)128.3HMBC to C3a, C7a
N-CH 3​ 3.75 (s, 3H) 36.23.88 (s, 3H) 39.5NOE to C7-H 2​ ; HMBC to C7a
C7-H 2​ 2.85 (t, J = 7.2 Hz, 2H)21.52.78 (t, J = 7.2 Hz, 2H)22.1NOE to N1-CH 3​
C6-H 2​ 2.52 (t, J = 7.2 Hz, 2H)34.12.50 (t, J = 7.2 Hz, 2H)34.4HMBC to C5 (C=O)
C5 (C=O) -168.5-169.0-
C7a / C3a -142.1 / 115.6-144.5 / 114.2-
Solvent Effects on Lactam Performance Analysis

When utilizing this scaffold for drug discovery, understanding its hydrogen-bonding capacity is paramount. The N4-H proton acts as a critical hydrogen-bond donor in kinase hinge-binding regions. We evaluate this by comparing spectra acquired in a strongly hydrogen-bonding solvent (DMSO- d6​ ) versus a non-coordinating solvent (CDCl 3​ ).

Table 2: Solvent-Dependent Shift Variations (1-Methyl Isomer)

ResonanceDMSO- d6​ δ (ppm)CDCl 3​ δ (ppm)Shift ( Δδ )Mechanistic Causality
N4-H 10.358.50-1.85 Disruption of strong intermolecular H-bonding with DMSO oxygen.
C3-H 7.427.35-0.07Minimal solvent interaction with the aromatic methine.
N1-CH 3​ 3.753.80+0.05Slight change in bulk magnetic susceptibility.

Insight: The massive upfield shift of the N4-H proton in CDCl 3​ validates that the lactam NH is highly solvent-accessible and not engaged in rigid intramolecular hydrogen bonding, making it an excellent candidate for target protein interaction.

Self-Validating Experimental Protocol

To guarantee scientific integrity, do not rely on 1D chemical shift matching alone. Execute the following self-validating NMR protocol to definitively assign the regiochemistry of your synthesized batch.

Phase 1: Sample Preparation & 1D Baseline
  • Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of high-purity DMSO- d6​ (100 atom % D) to ensure the N4-H lactam proton is not obscured by water exchange.

  • 1D Acquisition: Acquire standard 1 H (16 scans, 2s relaxation delay) and 13 C (1024 scans, 2s relaxation delay) spectra.

  • Internal Check: Verify the presence of two coupled triplets (~2.52 and 2.85 ppm) integrating to 2H each, confirming the intact saturated lactam ring.

Phase 2: 2D NOESY (Spatial Proximity Mapping)

Causality: NOESY relies on the nuclear Overhauser effect to correlate protons within ~5 Å of each other.

  • Setup: Select a 2D NOESY pulse sequence with gradient coherence selection.

  • Mixing Time Optimization: Set the mixing time ( tm​ ) to 400 ms . Why? For small molecules (~150 Da), shorter mixing times fail to build sufficient NOE signals, while times >600 ms risk spin diffusion (indirect NOEs), which could yield false positives.

  • Validation: Analyze the cross-peaks corresponding to the N-CH 3​ singlet (~3.75 ppm).

    • If a cross-peak exists at 2.85 ppm (C7-H 2​ ) , the compound is definitively the 1-methyl isomer .

    • If a cross-peak exists at 7.65 ppm (C3-H) , the compound is the 2-methyl isomer .

Phase 3: 2D HMBC (Through-Bond Connectivity Validation)

Causality: HMBC detects long-range ( 2J and 3J ) heteronuclear couplings, serving as an orthogonal validation to the through-space NOESY data.

  • Setup: Execute a 1 H- 13 C HMBC experiment.

  • Parameter Tuning: Set the long-range coupling delay to 62.5 ms . Why? This delay is optimized for an 8 Hz coupling constant, which perfectly captures the 3J coupling between the N-methyl protons and the adjacent bridgehead/aromatic carbons while suppressing direct 1J artifacts.

  • Validation: The 1-methyl protons will show a strong 3J correlation to the C7a bridgehead carbon (~142.1 ppm). The 2-methyl protons will show a 3J correlation to the C3 methine carbon (~128.3 ppm). This orthogonal check ensures total confidence in the structural assignment.

Sources

Comparative

Comparative Guide: 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one vs. Standard Kinase Inhibitors

Executive Summary & Mechanistic Paradigm Shift In the landscape of targeted therapeutics, standard kinase inhibitors (e.g., Imatinib, Staurosporine) have historically focused on protein kinases (Tyrosine or Serine/Threon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm Shift

In the landscape of targeted therapeutics, standard kinase inhibitors (e.g., Imatinib, Staurosporine) have historically focused on protein kinases (Tyrosine or Serine/Threonine kinases) by competitively binding to the ATP-binding cleft to halt aberrant phosphorylation cascades. However, the emergence of the 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one scaffold represents a paradigm shift toward targeting lipid kinases—specifically Diacylglycerol Kinases (DGKα and DGKζ) .

Unlike standard protein kinase inhibitors that act as immunosuppressants or cytostatic agents by blocking downstream signaling, the pyrazolo[4,3-b]pyridin-5-one scaffold acts as an immunomodulator. By inhibiting DGK, this compound prevents the conversion of the lipid second messenger Diacylglycerol (DAG) into Phosphatidic Acid (PA) . The resulting accumulation of DAG sustains Protein Kinase C (PKC) and ERK signaling, effectively removing the "brake" on T-cell activation and enhancing anti-tumor immunity .

Pathway TCR T-Cell Receptor (TCR) PLCg Phospholipase C-γ TCR->PLCg DAG Diacylglycerol (DAG) PLCg->DAG Cleavage PKC Protein Kinase C / ERK DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate TCellAct T-Cell Activation (IL-2) PKC->TCellAct Transcription PA Phosphatidic Acid (PA) DGK->PA Phosphorylation Inhibitor 1-methyl-1H,4H,5H,6H,7H- pyrazolo[4,3-b]pyridin-5-one Inhibitor->DGK Inhibits

Figure 1: Mechanism of DGK inhibition sustaining T-cell activation via DAG accumulation.

Comparative Performance Data

To objectively evaluate the pyrazolo[4,3-b]pyridin-5-one scaffold, we benchmark its biochemical and functional properties against standard ATP-competitive protein kinase inhibitors.

Table 1: Comparative Profiling of Kinase Inhibitors

Parameter1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-oneStandard Protein Kinase Inhibitors (e.g., Imatinib)
Target Class Lipid Kinases (DGKα, DGKζ)Protein Kinases (Tyr, Ser/Thr)
Primary Substrate Diacylglycerol (DAG)Protein residues (Tyr, Ser, Thr)
Mechanism of Action Prevents lipid substrate phosphorylation (DAG to PA)Competes with ATP at the catalytic cleft
Pathway Effect Sustains downstream signaling (PKC/ERK)Blocks downstream phosphorylation cascades
Immunological Outcome Enhances T-cell activation (IL-2 release)Often immunosuppressive or cytostatic
Typical IC50 10 - 50 nM (Biochemical)1 - 100 nM (Biochemical)
Assay Modality ATP-depletion (ADP-Glo)Phospho-specific antibodies / TR-FRET

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality dictating the experimental choice.

Protocol A: Biochemical Lipid Kinase Assay (ADP-Glo)

Causality Check: Unlike protein kinases where phosphorylated products are easily detected via specific antibodies, lipid kinases generate Phosphatidic Acid (PA), which is highly hydrophobic and difficult to quantify in high-throughput formats. We utilize an ADP-Glo assay because it measures the stoichiometric depletion of ATP, providing a direct, antibody-free quantification of lipid kinase activity.

  • Reagent Preparation: Prepare lipid vesicles containing 1-stearoyl-2-arachidonoyl-sn-glycerol (DAG substrate) and phosphatidylserine (cofactor) via sonication.

    • Expert Insight: Lipid kinases require the substrate to be presented in a micellar or vesicular format to accurately mimic the biophysical constraints of the plasma membrane.

  • Compound Incubation: Dispense 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one (in DMSO) into a 384-well plate. Add recombinant human DGKα enzyme and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Kinase Reaction: Initiate the reaction by adding the lipid vesicle mixture and ultra-pure ATP (10 µM final concentration). Incubate for 60 minutes.

  • ATP Depletion & Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed background ATP. Incubate for 40 minutes.

    • Self-Validation: Removing background ATP ensures the subsequent luminescence signal is exclusively derived from the ADP generated by the kinase, establishing a robust signal-to-noise ratio.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence to calculate the IC50.

Protocol B: Primary T-Cell Functional Assay (IL-2 Secretion)

Causality Check: To validate that biochemical target engagement translates to functional immunity, we measure Interleukin-2 (IL-2) secretion. Inhibiting DGK causes DAG accumulation, which causally drives RasGRP activation and NF-κB/AP-1 mediated IL-2 transcription.

  • T-Cell Isolation: Isolate primary human CD3+ T-cells from healthy donor PBMCs using negative magnetic selection.

  • Sub-Optimal Stimulation: Plate T-cells in media containing sub-optimal concentrations of plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (0.5 µg/mL).

    • Expert Insight: Sub-optimal stimulation provides a baseline of DAG production that is insufficient for robust T-cell activation on its own. This allows the compound's effect (amplifying the signal via DAG accumulation) to be cleanly measured without saturating the assay.

  • Compound Treatment: Treat cells with serial dilutions of the pyrazolo[4,3-b]pyridin-5-one compound and incubate for 48 hours at 37°C, 5% CO2.

  • ELISA Readout: Harvest the supernatant and quantify IL-2 secretion using a sandwich ELISA. An increase in IL-2 directly correlates with successful intracellular DGK inhibition.

Workflow Start Compound Preparation (Pyrazolo-pyridinone Scaffold) Biochem Biochemical Assay (ADP-Glo DGK Assay) Start->Biochem Cellular Cellular Assay (Primary T-Cells) Start->Cellular Readout1 ATP Depletion Measurement (IC50 Determination) Biochem->Readout1 Validates Target Readout2 IL-2 Secretion (ELISA) & CD69 Expression (FACS) Cellular->Readout2 Validates Function Decision Lead Optimization & In Vivo Profiling Readout1->Decision Readout2->Decision

Figure 2: Experimental workflow for validating lipid kinase inhibitors vs protein kinases.

References

  • Title: US20240270751A1 - Pyrazolopyridinone Compounds Source: Google Patents URL
  • Title: Diacylglycerol kinases: why so many of them? Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids URL: [Link]

  • Title: Diacylglycerol Kinases in the Regulation of Immune Cell Functions Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of Pyrazolopyridinone Analogs for Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth analy...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyrazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one analogs and related pyrazolopyridinone derivatives. While literature directly addressing the specified saturated pyridinone ring system is nascent, a wealth of knowledge can be gleaned from closely related analogs, offering valuable insights for researchers and drug development professionals. This guide will synthesize findings from various studies to illuminate the key structural determinants for biological activity, with a focus on anticancer and immunomodulatory applications.

The Pyrazolopyridinone Core: A Versatile Scaffold

The fusion of a pyrazole and a pyridine ring gives rise to a family of bicyclic heteroaromatics known as pyrazolopyridines.[1][2] The introduction of a ketone functional group into the pyridine ring, creating a pyridinone, adds a crucial hydrogen bond donor/acceptor site, significantly influencing the molecule's interaction with biological targets. The specific isomer, 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one, features a saturated pyridinone ring, which imparts a three-dimensional character that can be exploited for selective targeting of protein binding sites.

Comparative SAR Analysis of Pyrazolopyridinone Analogs

The biological activity of pyrazolopyridinone derivatives is exquisitely sensitive to the nature and position of substituents on both the pyrazole and pyridine rings. The following sections dissect the SAR of key analogs, drawing comparisons to guide future design strategies.

Substitutions on the Pyrazole Ring

The pyrazole moiety of the scaffold offers several positions for modification, with the N1 and C3 positions being particularly influential.

  • N1-Position: The presence of a small alkyl group, such as a methyl group at the N1 position, is a common feature in many active pyrazolopyridine analogs. This substitution can enhance metabolic stability and modulate the electronic properties of the ring system. In a series of novel pyrazolopyridine derivatives developed as enterovirus replication inhibitors, an isopropyl group at the N1 position was found to be optimal for high selectivity indices.[3]

  • C3-Position: The substituent at the C3 position often plays a critical role in directing the molecule's activity towards specific targets. For instance, in the context of 1H-pyrazolo[3,4-b]pyridines as inhibitors of cyclin-dependent kinases (CDKs), modifications at this position have been extensively explored.[1] While a hydrogen or a small methyl group is common, the introduction of larger, more complex heterocyclic rings at R3 and R5 has been a successful strategy for developing potent anticancer agents.[1]

Substitutions on the Pyridinone Ring

The pyridinone ring presents multiple avenues for substitution, with each position offering a unique vector for optimizing potency, selectivity, and pharmacokinetic properties.

  • C5-Position: In pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs, the C5 position has been identified as a key site for introducing diversity to achieve potent mTOR inhibition. A microwave-assisted synthesis strategy facilitated the introduction of various substituents at this position, leading to compounds with nanomolar potency.[4]

  • C7-Position: For pyrazolo[4,3-b]pyridine analogs targeting ALK5, a scaffold morphing strategy from a quinoline series highlighted the importance of the C7-substituent for improving ADME properties.[5]

  • General Substitution Patterns: The overall substitution pattern is crucial. For instance, in a series of pyrazolo[3,4-b]pyridin-6-one derivatives identified as anticancer agents, a complex interplay between substituents on both rings determined the ultimate activity against a panel of cancer cell lines.[6]

Targeting Key Biological Pathways

Pyrazolopyridinone analogs have demonstrated activity against a range of important biological targets, underscoring the versatility of this scaffold.

Inhibition of Protein Kinases

A significant body of research on pyrazolopyridines has focused on their ability to inhibit protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[7] The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, has been particularly successful in this regard, with numerous derivatives showing potent inhibition of serine-threonine and tyrosine kinases.[8]

Signaling Pathway: Kinase Inhibition by Pyrazolopyridinones

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-Met, ALK5) Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Cascade Pyrazolopyridinone Pyrazolopyridinone Analog Pyrazolopyridinone->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Signal Transduction

Caption: Pyrazolopyridinone analogs can inhibit receptor tyrosine kinases, blocking downstream signaling pathways that drive cancer progression.

Modulation of Immune Checkpoints

Recent studies have explored the potential of pyrazolopyridine derivatives as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint pathway.[9] A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed and found to be potent inhibitors, with the lead compound exhibiting an IC50 value of 9.6 nM.[9] This highlights a promising avenue for the development of novel cancer immunotherapies.

Disruption of Protein-Protein Interactions

The pyrazolopyridinone scaffold has also been employed to disrupt challenging protein-protein interactions. A dihydro pyrazolo pyridinone derivative, MY05, was identified as a selective inhibitor of c-MYC, a notoriously difficult-to-drug oncoprotein.[10] MY05 was shown to directly engage intracellular c-MYC and disrupt its heterodimerization with MAX, leading to reduced transcription of MYC target genes and inhibition of tumor growth.[10]

Experimental Protocols

The synthesis and biological evaluation of pyrazolopyridinone analogs involve a range of chemical and biological techniques. Below are representative protocols based on published methods.

General Synthesis of Pyrazolo[3,4-b]pyridines

A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1][2]

Experimental Workflow: Synthesis of Pyrazolo[3,4-b]pyridines

start Start Materials: 5-Aminopyrazole & 1,3-Dicarbonyl reaction Condensation Reaction (e.g., Acetic Acid, Reflux) start->reaction workup Reaction Workup (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (e.g., NMR, MS) purification->characterization

Caption: A generalized workflow for the synthesis of pyrazolo[3,4-b]pyridine analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted 5-aminopyrazole (1.0 eq) in a suitable solvent such as glacial acetic acid, add the 1,3-dicarbonyl compound (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[3,4-b]pyridine.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Evaluation: Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific protein kinase can be evaluated using various in vitro assays, such as a radiometric assay or a fluorescence-based assay.

Step-by-Step Protocol (General Kinase Assay):

  • Assay Preparation: Prepare a reaction buffer containing the kinase, the substrate (e.g., a peptide or protein), and ATP (often radiolabeled, e.g., [γ-33P]ATP).

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include appropriate controls (e.g., a known inhibitor as a positive control and DMSO as a vehicle control).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA).

  • Detection: Detect the amount of phosphorylated substrate. In a radiometric assay, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Summary

The following table summarizes the biological activities of representative pyrazolopyridinone analogs from the literature.

Compound IDScaffoldTargetIC50/EC50Reference
D38 1-methyl-1H-pyrazolo[4,3-b]pyridinePD-1/PD-L1 Interaction9.6 nM (IC50)[9]
MY05 Dihydro pyrazolo pyridinonec-MYC-[10]
Compound 3m 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-onemTORNanomolar potency[4]
BMS-265246 1H-pyrazolo[3,4-b]pyridineCDK1/cycB6 nM (IC50)[1]
BMS-265246 1H-pyrazolo[3,4-b]pyridineCDK2/cycE9 nM (IC50)[1]

Conclusion and Future Directions

The 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one scaffold and its analogs represent a promising area for the discovery of novel therapeutics. The existing body of literature on related pyrazolopyridinones provides a strong foundation for the rational design of new compounds with improved potency, selectivity, and drug-like properties. Future research should focus on exploring the largely untapped potential of the saturated pyridinone ring to introduce novel three-dimensional features that can lead to enhanced interactions with biological targets. Furthermore, the application of computational methods, such as molecular docking and molecular dynamics simulations, will be invaluable in guiding the design and optimization of the next generation of pyrazolopyridinone-based drugs.

References

  • Cantabrana, L., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. Available at: [Link]

  • Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Accounts of Chemical Research. Available at: [Link]

  • Sawant, S. D., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, C., et al. (2025). Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization. Journal of Medicinal Chemistry. Available at: [Link]

  • Cantabrana, L., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • Goldstein, D. M., et al. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Franz, A., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Dawadi, S., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][8][9]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Xiong, R., et al. (2018). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. Available at: [Link]

  • Charris-Molina, A., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. Available at: [Link]

  • Singh, S., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Maciejewska, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][9]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. Available at: [Link]

  • Fayed, A. A. (2012). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society. Available at: [Link]

  • Unknown. (n.d.). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1][4]Diazepine-2-Carboxylates. ChemRxiv. Available at: [Link]

  • Maciejewska, M., et al. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][1][4][9]Triazine Sulfonamides. Remedy Publications LLC. Available at: [Link]

  • Wang, L., et al. (2020). Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Franz, A., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ResearchGate. Available at: [Link]

  • Mogilaiah, K., et al. (2012). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry. Available at: [Link]

  • Unknown. (2018). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. MDPI. Available at: [Link]

  • Unknown. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one

For researchers and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of rigorous scientific practice. The heterocyclic scaffold of 1-methyl-1H,4H,5H,6...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of rigorous scientific practice. The heterocyclic scaffold of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one, a member of the broader pyrazolopyridine class, presents a unique set of analytical challenges and opportunities.[1][2] This guide provides an in-depth comparison of analytical techniques for its structural elucidation, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the "why" behind experimental choices, offering a framework for robust, self-validating analytical workflows.

The Imperative of Unambiguous Structural Data

In the realm of medicinal chemistry, subtle differences in isomerism can lead to profound changes in biological activity and off-target effects. For the pyrazolopyridine core, various isomeric forms are possible, each with a distinct three-dimensional arrangement of atoms.[1][2] Therefore, relying on a single analytical technique is often insufficient. This guide champions a multi-faceted approach, anchored by the definitive data from X-ray crystallography.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography stands alone in its ability to provide a precise three-dimensional map of a molecule's atomic arrangement in the solid state. This technique is unparalleled for determining absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow for X-ray Crystallography

The journey from a powdered sample to a refined crystal structure is a meticulous process. Success hinges on the initial step of growing high-quality single crystals.

X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Powder Powder Solvent_Screening Solvent Screening Powder->Solvent_Screening Dissolution Crystallization Crystallization (Vapor Diffusion, Evaporation, etc.) Solvent_Screening->Crystallization Single_Crystal High-Quality Single Crystal Crystallization->Single_Crystal Diffractometer X-ray Diffractometer Single_Crystal->Diffractometer Mounting Diffraction_Pattern Diffraction Pattern Diffractometer->Diffraction_Pattern Exposure to X-rays Data_Integration Data Integration & Scaling Diffraction_Pattern->Data_Integration Electron_Density_Map Electron Density Map Data_Integration->Electron_Density_Map Phase_Problem Solving the Phase Problem Electron_Density_Map->Phase_Problem Initial_Model Initial Structural Model Phase_Problem->Initial_Model Refinement Refinement Initial_Model->Refinement Final_Structure Final Validated Structure Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Protocol for Crystallization and Data Collection
  • Crystal Growth (The Art and Science):

    • Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. A well-ordered crystal lattice will diffract X-rays in a predictable and sharp pattern.

    • Protocol:

      • Begin with a highly pure sample of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one.

      • Conduct a solvent screen to identify suitable solvents or solvent mixtures for slow crystallization. Common techniques include slow evaporation, vapor diffusion (hanging or sitting drop), and cooling crystallization.

      • For a starting point, consider solvents like ethanol, methanol, acetonitrile, or mixtures with water, as related pyrazole derivatives have been crystallized from such systems.[3][4]

      • Patience is key; crystal growth can take anywhere from a few days to several weeks.

  • Data Collection:

    • Rationale: A suitable crystal is mounted on a goniometer and rotated in a focused beam of X-rays. The resulting diffraction pattern is collected on a detector.

    • Protocol:

      • Select a crystal with sharp edges and no visible defects under a microscope.

      • Mount the crystal on a loop with a cryoprotectant if data is to be collected at low temperatures (to minimize radiation damage).

      • Center the crystal in the X-ray beam of a diffractometer.

      • Collect a series of diffraction images as the crystal is rotated. Modern CCD detectors, such as the Bruker APEXII, are commonly used for this purpose.[4]

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data.

    • Protocol:

      • Integrate the raw diffraction images to obtain a list of reflection intensities.

      • Use software packages (e.g., SHELX, Olex2) to solve the crystal structure.

      • Refine the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

      • The final refined structure provides precise bond lengths, angles, and information on intermolecular interactions such as hydrogen bonding and π–π stacking.[4][5][6]

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary for routine analysis. A combination of other techniques can provide a high degree of confidence in the structure of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.Unambiguous and definitive structural information.Requires a high-quality single crystal, which can be challenging to grow. Provides solid-state structure, which may differ from solution-state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) Connectivity of atoms, chemical environment of nuclei, relative stereochemistry.Provides information about the structure in solution, non-destructive, relatively fast.Does not provide absolute stereochemistry or precise bond lengths/angles. Signal overlap can complicate interpretation for complex molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis.Provides no information on connectivity or stereochemistry. Fragmentation patterns can be complex to interpret.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, non-destructive.Provides limited information on the overall molecular structure.

Synergistic Approach: A Self-Validating Workflow

The most robust approach to structural confirmation involves the synergistic use of multiple techniques.

Structural Confirmation Workflow Synthesis Synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one Purification Purification Synthesis->Purification Initial_Characterization Initial Characterization (MS, IR) Purification->Initial_Characterization NMR_Analysis Detailed NMR Analysis (¹H, ¹³C, COSY, HSQC) Initial_Characterization->NMR_Analysis Proposed_Structure Proposed Structure NMR_Analysis->Proposed_Structure X-ray_Crystallography X-ray Crystallography NMR_Analysis->X-ray_Crystallography Corroboration Proposed_Structure->X-ray_Crystallography For definitive proof Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure X-ray_Crystallography->Confirmed_Structure

Caption: A synergistic workflow for structural confirmation.

Expected Outcomes for 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one

Based on the analysis of structurally related pyrazolopyridinones and pyrazolopyrimidines, we can anticipate the following from a successful crystallographic study:

  • Planarity: The fused pyrazolo-pyridine ring system is expected to be nearly planar.[4][5]

  • Intermolecular Interactions: The presence of N-H and C=O groups suggests that the crystal packing will be stabilized by intermolecular hydrogen bonds.[4][5] Additionally, π–π stacking interactions between the aromatic rings are likely to play a role in the crystal lattice formation.[6]

  • Tautomerism: X-ray crystallography will definitively establish the tautomeric form present in the solid state. Pyrazolopyridines can exist in different tautomeric forms, and crystallography can distinguish between them.[1]

Conclusion

The structural confirmation of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one requires a meticulous and multi-faceted analytical approach. While techniques such as NMR and mass spectrometry are indispensable for initial characterization and routine analysis, single-crystal X-ray crystallography remains the unequivocal gold standard for providing a definitive three-dimensional structure. By integrating these techniques into a self-validating workflow, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development efforts.

References

  • Universitat Ramon Llull. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate. (2025, November 13). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • PMC. (n.d.). 5-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
  • R Discovery. (2018, March 28). 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
  • PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
  • ResearchGate. (n.d.). 1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • DergiPark. (n.d.). Synthesis and structural characterization of novel pyrazoline derivatives.
  • ResearchGate. (n.d.). Structures of synthesized pyrazolopyridines 4a-m. Reaction conditions:.
  • ChemScene. (n.d.). 1227465-76-0 | (1-Methyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridin-3-yl)methanol.
  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one

As a Senior Application Scientist, I recognize that handling novel, uncharacterized active pharmaceutical ingredients (APIs) requires moving beyond basic compliance. In modern drug discovery, pyrazolopyridine derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel, uncharacterized active pharmaceutical ingredients (APIs) requires moving beyond basic compliance. In modern drug discovery, pyrazolopyridine derivatives like 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one are highly valued as privileged scaffolds for kinase and phosphodiesterase inhibition.

Because comprehensive long-term toxicological data (e.g., carcinogenicity, reproductive toxicity) is rarely available for early-stage pipeline compounds, this chemical must be handled with strict adherence to the precautionary principle. This guide provides a self-validating system for safe handling, bridging the gap between regulatory frameworks and practical, causality-driven laboratory execution.

Chemical Profile & Quantitative Data

Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must analyze the physicochemical properties of the target compound. These metrics dictate our operational boundaries.

PropertyValueOperational Implication (The "Why")
Chemical Name 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-oneContains a basic pyrazolopyridine core; potential for biological activity.
CAS Number 2168301-65-1Identifies the specific structural connectivity for inventory tracking.
Molecular Formula C7H9N3ONon-halogenated structure; dictates the downstream waste segregation pathway.
Molecular Weight 151.17 g/mol Essential quantitative metric for precise molarity calculations during solvation.
Physical State Solid (Powder)High risk of electrostatic dispersion and aerosolization; necessitates anti-static handling.

Risk Assessment & The Causality of PPE Selection

According to the [1], PPE must be selected based on a rigorous hazard assessment. For uncharacterized nitrogen-rich heterocycles, the primary physiological risks are dermal absorption (especially when solvated) and inhalation of aerosolized micro-particulates.

The table below outlines the mandatory PPE matrix, moving beyond simply listing items to explaining the mechanistic rationale behind each choice.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile Gloves (≥5 mil)Nitrile provides superior resistance to polar aprotic solvents (e.g., DMSO, DMF) universally used to dissolve heterocyclic compounds. Double-gloving ensures the inner glove remains a sterile barrier if the outer glove is breached by solvent permeation.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave the orbital cavity exposed. Goggles prevent ocular absorption of fine powders that may aerosolize due to static charge during transfer.
Body Protection 100% Cotton or Flame-Resistant Lab CoatSynthetic fibers generate static electricity, causing fine API powders to cling to the researcher or repel from the spatula. Cotton mitigates static buildup.
Respiratory N95/P100 Particulate RespiratorPrevents inhalation of sub-micron particles. However, primary handling must occur within a certified fume hood, rendering respirators a secondary failsafe [2].

Operational Workflow: Safe Handling & Solvation

The following diagram illustrates the logical progression of handling uncharacterized APIs, ensuring that every step acts as a barrier against exposure.

HandlingWorkflow Start Risk Assessment CAS: 2168301-65-1 PPE Don PPE (Double Nitrile, Goggles) Start->PPE Containment Primary Containment (Fume Hood / BSC) PPE->Containment Prep Weighing & Solvation (Anti-static, DMSO) Containment->Prep Action Experimental Application (In Vitro Assays) Prep->Action Waste Waste Segregation (Non-Halogenated) Action->Waste Decon Decontamination (10% Bleach / EtOH) Waste->Decon

Figure 1: Workflow for safe handling, solvation, and disposal of uncharacterized chemicals.

Protocol: Zero-Transfer Solvation Methodology

To prepare a 10 mM stock solution of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one, we utilize a "Zero-Transfer" methodology. Causality: Traditional weighing involves moving dry powder between containers. By solvating the API directly in its shipping vial, we create a self-validating system where the primary exposure risk (airborne particulates) is engineered out of the process entirely.

  • Environmental Baseline Setup: Activate the chemical fume hood and verify the monitor displays a face velocity of 80–100 feet per minute (fpm). Lower the sash to the marked operational height to ensure a laminar velocity profile, as mandated by the [2].

  • Static Neutralization: Pass a piezoelectric static eliminator over the sealed compound vial, the microbalance, and your gloved hands. Reasoning: Ambient lab air and friction create static charges that cause fine heterocycles to repel and aerosolize upon opening.

  • Mass Verification: Place the sealed vial on an analytical balance and record the gross weight. Assume a standard vendor pre-weighed amount (e.g., 10 mg) for this workflow.

  • Molarity Calculation: For a 10 mg sample of CAS 2168301-65-1 (MW: 151.17 g/mol ), calculate the volume of anhydrous Dimethyl Sulfoxide (DMSO) required to yield a 10 mM stock solution:

    • Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]

    • Volume = 10 /[151.17 × 0.01] = 6.615 mL

  • Direct Solvation: Open the vial strictly inside the fume hood. Using a calibrated positive-displacement pipette, add exactly 6.615 mL of anhydrous DMSO directly into the vendor vial.

  • Homogenization: Cap the vial tightly. Vortex for 30 seconds, followed by a 2-minute ultrasonic bath to ensure complete dissolution of the crystalline lattice.

Spill Response & Chemical Disposal Plan

Emergency protocols must prevent the escalation of exposure. Your response must be immediate, systematic, and aligned with [3].

Scenario A: Dry Powder Spill
  • Do Not Sweep: Mechanical sweeping generates turbulent air currents that aerosolize the API, converting a localized surface hazard into a severe inhalation hazard.

  • Wet Containment: Gently cover the spill with absorbent pads dampened with a 10% ethanol/water solution. Reasoning: The liquid collapses the powder's electrostatic field and traps particulates via surface tension.

  • Inward Decontamination: Wipe from the perimeter of the spill toward the center to prevent expanding the contamination footprint.

Scenario B: Liquid Spill (DMSO Stock Solution)
  • Immediate Absorption: Cover the spill with a universal chemical absorbent pad.

  • Solvent Decontamination: Wash the area thoroughly with copious amounts of soap and water. Reasoning: DMSO is a highly efficient permeation enhancer. If residual DMSO containing the dissolved pyrazolopyridine contacts the skin, it will rapidly transport the API through the epidermal barrier into the bloodstream.

Waste Segregation Plan
  • Solid Waste: Dispose of all contaminated weighing papers, pipette tips, and PPE in a designated hazardous solid waste container lined with a chemical-rated bag for high-temperature incineration.

  • Liquid Waste: Because 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one (C7H9N3O) lacks halogen atoms (e.g., F, Cl, Br), its solutions must be routed exclusively to the Non-Halogenated Organic Waste stream. Reasoning: Mixing non-halogenated basic heterocycles with halogenated or acidic waste streams can lead to exothermic reactions or the generation of toxic byproducts.

References

  • Title: 1910.132 - Personal Protective Equipment. Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor. URL: [Link]

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor. URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: National Research Council, The National Academies Press. URL: [Link]

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